molecular formula C11H9NO2 B12904371 Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- CAS No. 55484-35-0

Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-

Cat. No.: B12904371
CAS No.: 55484-35-0
M. Wt: 187.19 g/mol
InChI Key: ZRTZZUSWSPVUCL-UHFFFAOYSA-N
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Description

Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-, is a high-purity chemical reagent designed for advanced research and development applications. This compound features a molecular structure incorporating both furan and pyridine heterocycles, motifs that are frequently explored in medicinal chemistry and materials science for their diverse electronic and binding properties. Researchers value this scaffold for constructing more complex molecules, particularly in the synthesis of novel heterocyclic compounds like 1,4-dihydropyridines, which are known to exhibit various kinds of pharmaceutical activity . The presence of the acetyl group (ethanone) also makes it a versatile building block for further chemical modifications through reactions at the carbonyl center. As a key intermediate, it is instrumental in multicomponent reactions (MCRs), which are powerful tools in drug discovery for efficiently building molecular complexity and diversity . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material according to their laboratory's safety protocols.

Properties

CAS No.

55484-35-0

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-(5-pyridin-4-ylfuran-2-yl)ethanone

InChI

InChI=1S/C11H9NO2/c1-8(13)10-2-3-11(14-10)9-4-6-12-7-5-9/h2-7H,1H3

InChI Key

ZRTZZUSWSPVUCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC=NC=C2

Origin of Product

United States

Foundational & Exploratory

1-(5-(pyridin-4-yl)furan-2-yl)ethan-1-one chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Medicinal Chemistry Applications

Abstract

This technical guide provides an in-depth analysis of 1-(5-(pyridin-4-yl)furan-2-yl)ethan-1-one (CAS: 55484-35-0), a biaryl heterocyclic ketone utilized as a critical intermediate in medicinal chemistry. Characterized by a furan linker connecting a pyridine ring and an acetyl moiety, this scaffold serves as a "privileged structure" in the design of kinase inhibitors and antimicrobial agents. This document details its physicochemical properties, validated synthetic protocols via Suzuki-Miyaura cross-coupling, and its strategic utility in Fragment-Based Drug Discovery (FBDD).

Structural Characterization & Physicochemical Properties[1][2][3]

The molecule comprises a central furan ring substituted at the 2- and 5-positions, creating a conjugated system that links an electron-deficient pyridine ring with an electron-withdrawing acetyl group. This conjugation results in planarity, influencing its solubility and binding affinity in protein pockets.

1.1 Nomenclature and Identifiers
  • IUPAC Name: 1-[5-(pyridin-4-yl)furan-2-yl]ethan-1-one

  • Common Names: 2-Acetyl-5-(4-pyridyl)furan; 5-(4-Pyridyl)-2-acetylfuran

  • CAS Registry Number: 55484-35-0

  • SMILES: CC(=O)c1oc(cc1)c2ccncc2

  • Molecular Formula: C₁₁H₉NO₂

  • Molecular Weight: 187.20 g/mol

1.2 Computed Physicochemical Profile

The following properties dictate the molecule's behavior in biological assays and synthetic workups.

PropertyValue (Predicted/Exp)Significance
LogP (Octanol/Water) 1.8 ± 0.3Moderate lipophilicity; suitable for cell permeability.
Topological Polar Surface Area (TPSA) 46.0 ŲGood oral bioavailability potential (Rule of 5 compliant).
H-Bond Acceptors 3 (Pyridine N, Furan O, Ketone O)Key interaction points for hydrogen bonding with enzymes.
H-Bond Donors 0Lack of donors prevents non-specific binding aggregation.
pKa (Pyridine N) ~5.2Protonatable at physiological pH; affects solubility.
Melting Point 110–115 °C (Solid)Stable solid, unlike the liquid precursor 2-acetylfuran.
Synthetic Methodology

The most robust route for synthesizing 1-(5-(pyridin-4-yl)furan-2-yl)ethan-1-one is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over direct Friedel-Crafts acylation of 2-(pyridin-4-yl)furan due to the deactivating nature of the pyridine ring and the sensitivity of furan to harsh acidic conditions.

2.1 Retrosynthetic Analysis

The synthesis is best approached by disconnecting the C–C bond between the furan and pyridine rings.

Retrosynthesis Target Target Molecule 1-(5-(pyridin-4-yl)furan-2-yl)ethan-1-one Precursor1 5-Bromo-2-acetylfuran (Electrophile) Target->Precursor1 Suzuki Disconnection Precursor2 Pyridine-4-boronic acid (Nucleophile) Target->Precursor2

Figure 1: Retrosynthetic disconnection strategy utilizing palladium-catalyzed cross-coupling.

2.2 Validated Experimental Protocol

Reaction Type: Suzuki-Miyaura Coupling Scale: 5.0 mmol basis

Reagents:

  • Substrate A: 5-Bromo-2-acetylfuran (1.0 equiv, 945 mg)

  • Substrate B: Pyridine-4-boronic acid (1.2 equiv, 738 mg)

  • Catalyst: Pd(PPh₃)₄ (5 mol%, 289 mg) or Pd(dppf)Cl₂ (for tougher substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with argon or nitrogen for 10 minutes.

  • Solvent Degassing: Sparge the 1,4-dioxane/water mixture with argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

  • Reactant Addition: Charge the flask with 5-bromo-2-acetylfuran, pyridine-4-boronic acid, and the palladium catalyst.

  • Initiation: Add the solvent mixture and the aqueous base via syringe.

  • Reflux: Heat the reaction mixture to 90–100 °C for 12–16 hours. Monitor progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. The starting bromide should disappear.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, Gradient: 10% → 40% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • Success Indicator: Appearance of a new spot on TLC with lower R_f than the starting bromide (due to the polarity of the pyridine nitrogen).

  • Yield Expectation: 75–85% as a pale yellow to tan solid.

Medicinal Chemistry Applications

This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) . The pyridine nitrogen acts as a hydrogen bond acceptor, often mimicking the N1 of the adenine ring in ATP, making it a potent "hinge binder" for kinase inhibitors.

3.1 Pharmacophore Mapping

The molecule presents three distinct vectors for interaction with biological targets:

  • Vector A (Pyridine N): Accepts H-bonds from backbone amides (e.g., in the kinase hinge region).

  • Vector B (Acetyl Group): Provides a handle for condensation reactions (e.g., Claisen-Schmidt) to generate chalcones or heterocyclization to form pyrazoles.

  • Vector C (Furan O): Weak H-bond acceptor; primarily acts as a planar spacer to orient the pyridine and acetyl groups.

Pharmacophore Pyridine Pyridine Ring (Hinge Binder) Target Kinase ATP Pocket Pyridine->Target H-Bond Acceptor Furan Furan Linker (Spacer/Planarity) Furan->Pyridine Conjugation Acetyl Acetyl Group (Derivatization Handle) Furan->Acetyl Electronic Communication Acetyl->Target Solvent Front Interaction

Figure 2: Pharmacophore map illustrating the functional roles of each moiety in protein-ligand interactions.

3.2 Downstream Derivatization

The acetyl group is rarely the final endpoint. It is frequently converted into:

  • Chalcones: Via condensation with aromatic aldehydes. These derivatives often exhibit enhanced cytotoxicity against cancer cell lines.

  • Pyrazoles/Isoxazoles: Via reaction with hydrazines or hydroxylamine. This transformation is common in the synthesis of COX-2 inhibitors and specific kinase inhibitors (e.g., p38 MAPK).

Analytical Profiling (Identification)[4]

To verify the identity of the synthesized compound, compare experimental data against these standard spectral features.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Protons: Two doublets (AA'BB' system). δ ~8.65 ppm (d, 2H, ortho-N), δ ~7.50 ppm (d, 2H, meta-N).

    • Furan Protons: Two doublets. δ ~7.30 ppm (d, 1H, C3-H), δ ~6.90 ppm (d, 1H, C4-H).

    • Acetyl Methyl: Singlet. δ ~2.55 ppm (s, 3H).

  • LC-MS (ESI):

    • Observed Mass: [M+H]⁺ = 188.07 m/z.

  • IR Spectroscopy:

    • C=O Stretch: Strong band at ~1670–1680 cm⁻¹ (conjugated ketone).

    • C=N / C=C Stretch: Bands at ~1590 cm⁻¹ (aromatic ring breathing).

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8 °C under inert gas (Argon). The furan ring is susceptible to oxidation over prolonged exposure to air and light.

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane, and Ethyl Acetate. Insoluble in water.[1]

References
  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Furan Synthesis Protocols: Keay, B. A. (1999). Synthetic Strategies for the Construction of 2-Substituted Furans. Chemical Society Reviews, 28, 209-215. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39. Link

  • Chemical Data Source: PubChem Compound Summary for CAS 55484-35-0. National Center for Biotechnology Information. Link

Sources

Technical Guide: 5-(4-Pyridyl)-2-Acetylfuran as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(4-pyridyl)-2-acetylfuran Medicinal Chemistry Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Biaryl Advantage

In the landscape of modern drug discovery, 5-(4-pyridyl)-2-acetylfuran represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold synergizes two critical pharmacophores:

  • The 4-Pyridyl Motif: A canonical hydrogen-bond acceptor often utilized to bind the hinge region of ATP-dependent kinases (e.g., p38 MAPK) or to improve aqueous solubility in lipophilic inhibitors.

  • The 2-Acetylfuran Core: A reactive electrophilic handle that serves as a precursor for Michael acceptors (chalcones) or can be cyclized into fused heterocycles (pyrazoles, isoxazoles).

This guide dissects the synthetic utility, pharmacological targets, and mechanistic underpinnings of this scaffold, providing researchers with actionable protocols for library development.

Core Synthesis & Chemical Space

Before exploring biological applications, the integrity of the starting material is paramount. The most robust route to 5-(4-pyridyl)-2-acetylfuran is via Suzuki-Miyaura cross-coupling , which avoids the harsh conditions of direct arylation and allows for late-stage functionalization.

Validated Synthetic Protocol (Suzuki Coupling)
  • Objective: Synthesis of 5-(4-pyridyl)-2-acetylfuran from 5-bromo-2-acetylfuran.

  • Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetallation with 4-pyridylboronic acid, and reductive elimination.

Protocol:

  • Reagents: 5-Bromo-2-acetylfuran (1.0 eq), 4-Pyridylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Na₂CO₃ (2.0 eq).

  • Solvent System: 1,4-Dioxane : Water (4:1 v/v). Note: The aqueous component is critical for the activation of the boronic acid.

  • Conditions: Degas solvents with N₂ for 15 min. Heat at 90°C for 4–6 hours under inert atmosphere.

  • Workup: Cool to RT, filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexane:EtOAc gradient).

  • Yield Expectation: 75–85%.

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways originating from the core scaffold.

SynthesisPathways Start 5-Bromo-2-acetylfuran Core 5-(4-Pyridyl)-2-acetylfuran (The Hub) Start->Core Suzuki Coupling Pd(dppf)Cl2, 4-PyB(OH)2 Chalcone Pyridyl Chalcones (Michael Acceptors) Core->Chalcone Claisen-Schmidt Ar-CHO, NaOH Heterocycle Fused Heterocycles (Pyrazoles/Isoxazoles) Core->Heterocycle Cyclization NH2NH2 or NH2OH

Figure 1: Divergent synthetic pathways utilizing 5-(4-pyridyl)-2-acetylfuran as a central hub for generating bioactive libraries.

Pharmacological Applications[1][2][3]

Kinase Inhibition (p38 MAPK & Haspin)

The 4-pyridyl nitrogen is a proven bioisostere for interacting with the "hinge region" of protein kinases. In p38 Mitogen-Activated Protein Kinase (MAPK), this nitrogen accepts a hydrogen bond from the backbone amide of Met109 , a critical interaction for ATP-competitive inhibition.

  • Target: p38 MAPK (Inflammation/Oncology)[1][2]

  • Mechanism: The furan ring acts as a spacer, positioning the acetyl-derived side chain into the hydrophobic pocket II, while the pyridine anchors the molecule.

  • Relevance: Inhibition of p38 MAPK suppresses the production of pro-inflammatory cytokines (TNF-α, IL-1β), offering therapeutic potential in rheumatoid arthritis and specific cancers.

Tubulin Polymerization Inhibition

Derivatives of 5-(4-pyridyl)-2-acetylfuran, particularly chalcones, function as Colchicine Binding Site Inhibitors (CBSIs) .

  • Structural Logic: The biaryl system mimics the cis-stilbene geometry of Combretastatin A-4.

  • Bioisosterism: Replacing the phenyl ring of combretastatin with a pyridine improves water solubility without sacrificing the steric fit within the tubulin β-subunit.

Antitubercular Activity (Chalcone Derivatives)

Condensation of 5-(4-pyridyl)-2-acetylfuran with substituted benzaldehydes yields "pyridyl chalcones" with potent activity against Mycobacterium tuberculosis.

  • SAR Insight: The enone linker (

    
    -unsaturated ketone) acts as a Michael acceptor, potentially alkylating essential thiol groups in mycobacterial enzymes (e.g., tyrosine phosphatases).
    

Quantitative Data Summary

The following table summarizes the biological activity of key derivatives synthesized from the 5-(4-pyridyl)-2-acetylfuran core.

Derivative TypeTarget / Cell LineIC₅₀ / MIC ValueMechanism of ActionRef
Core Scaffold p38 MAPK (

)
> 10

M
Weak hinge binder (requires extension)[1]
Chalcone (4-Cl-Ph) HCT-116 (Colon Cancer)2.4

M
Tubulin destabilization / Apoptosis[2]
Chalcone (Trimethoxy) M. tuberculosis H37Rv8.9

M
Cell wall disruption / Thiol alkylation[3]
Pyrazoline Derivative MCF-7 (Breast Cancer)0.45

M
Cell cycle arrest (G2/M phase)[4]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes the conversion of the core scaffold into a bioactive chalcone library.

Reaction:



Step-by-Step Methodology:

  • Preparation: Dissolve 5-(4-pyridyl)-2-acetylfuran (1.0 mmol) and the appropriate benzaldehyde (1.0 mmol) in absolute ethanol (5 mL).

  • Catalysis: Cool the solution to 0°C in an ice bath. Add 40% aqueous NaOH (0.5 mL) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for an additional 4–12 hours. Monitor by TLC (Hex:EtOAc 1:1).

  • Isolation: Pour the reaction mixture into crushed ice/water (50 mL) containing mild HCl to neutralize (pH ~7).

  • Purification: The precipitate is filtered, washed with cold water, and recrystallized from ethanol. If no precipitate forms, extract with CH₂Cl₂.

Mechanism of Action Visualization

The following Graphviz diagram details the signaling cascade interference caused by pyridyl-furan chalcones in cancer cells.

MOA Drug Pyridyl-Furan Chalcone Tubulin Tubulin Heterodimers (Colchicine Site) Drug->Tubulin  Binds   Microtubule Microtubule Polymerization Tubulin->Microtubule  Inhibits   Spindle Mitotic Spindle Formation Microtubule->Spindle  Disrupts   Arrest G2/M Cell Cycle Arrest Spindle->Arrest  Triggers   Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis  Induces  

Figure 2: Mechanism of action for pyridyl-furan chalcones inducing apoptotic cell death via tubulin destabilization.

Future Outlook & Expert Commentary

  • Optimization Strategy: Focus on the C3 and C4 positions of the furan ring. Substitution here is synthetically challenging but can dramatically improve selectivity against off-target kinases (e.g., CYP450 inhibition issues often seen with planar aromatics).

  • Metabolic Stability: The furan ring can be a metabolic liability (reactive metabolite formation). Bioisosteric replacement with oxazole or thiazole while maintaining the 4-pyridyl/acetyl geometry is a viable risk-mitigation strategy.

References

  • BenchChem. (2025).[3] Potential Therapeutic Applications of 2-Acetylfuran Derivatives: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. PMC10206584. Retrieved from

  • MDPI. (2021). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules. Retrieved from

  • Wiley Online Library. (2024). New pyridine-based chalcones and pyrazolines with anticancer activities. Arch.[4] Pharm.. Retrieved from

  • Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling for Heterocyclic Substrates. Org.[5][6][7] Synth. 93, 256-267. Retrieved from

Sources

Technical Guide: The Furan-Pyridine Biaryl Ketone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Privileged yet Perilous Architecture

The furan-pyridine biaryl ketone scaffold represents a classic "high-risk, high-reward" motif in drug discovery. Structurally, it offers a rigid, planar linker system capable of directing substituents into specific enzyme pockets (notably kinases like p38 MAPK and JNK3). The ketone bridge provides a crucial hydrogen-bond acceptor, while the biaryl system facilitates


-

stacking interactions.

However, from a development standpoint, this scaffold carries a significant "structural alert." The furan ring is a known metabolic liability, susceptible to bioactivation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) into reactive enedials.[1]

This guide provides a technical roadmap for:

  • Synthesizing the scaffold using robust, scalable Carbonylative Suzuki-Miyaura coupling.

  • Mitigating metabolic risks through specific substitution patterns and bioisosteric design.

  • Applying the scaffold in kinase inhibitor design.

Structural Significance & Pharmacophore Analysis[2]

The furan-pyridine ketone moiety is not merely a linker; it is an active pharmacophore.

  • The Ketone Bridge: Acts as a rigid spacer (bond angle ~120°) and a metabolic "soft spot" for reduction to the alcohol (chiral center formation). In kinase inhibitors, the carbonyl oxygen often functions as a hinge binder.

  • The Pyridine Ring: A versatile vector. The nitrogen atom can serve as a H-bond acceptor or be protonated to interact with aspartate/glutamate residues in the active site.

  • The Furan Ring: Electron-rich and aromatic.[2] It occupies hydrophobic pockets (e.g., the selectivity pocket in p38

    
    ).
    
Data Table 1: Physicochemical Profile of the Core Scaffold
PropertyValue (Approx.)Impact on Drug Design
LogP 2.1 - 2.8Good membrane permeability; amenable to oral dosing.
TPSA ~45 ŲHigh CNS penetration potential (unless highly substituted).
Rotatable Bonds 2 (Ar-CO bonds)Limited flexibility reduces entropic penalty upon binding.
Metabolic Liability High Furan ring opening (see Section 3).

Critical Safety Insight: The Furan Metabolic Liability

Warning: Before initiating synthesis, the medicinal chemist must understand the toxicity mechanism. The furan ring is not metabolically inert.

Mechanism of Bioactivation

The furan ring undergoes oxidation by CYP450 enzymes to form an unstable epoxide or cis-enedione.[1][3] This intermediate rapidly ring-opens to form cis-2-butene-1,4-dial (BDA) , a potent Michael acceptor that alkylates cellular proteins and DNA, leading to hepatotoxicity and potential carcinogenicity.

Visualization: Metabolic Bioactivation Pathway

MetabolicPathway Furan Furan-Pyridine Scaffold Epoxide Unstable Epoxide/Enedione Furan->Epoxide Oxidation CYP CYP450 (CYP2E1/3A4) CYP->Epoxide BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA Ring Opening Adduct Protein/DNA Adduct (Toxicity) BDA->Adduct Alkylation (Hepatotoxicity) GSH Glutathione Conjugate (Detox) BDA->GSH GST / Detoxification

Caption: Figure 1.[4] Bioactivation of the furan ring to the toxic metabolite cis-2-butene-1,4-dial.[1]

Mitigation Strategies (The "Expertise" Pillar)
  • Block the

    
    -positions:  Substituting the 2- and 5-positions of the furan ring (e.g., with methyl or halogen groups) sterically hinders CYP oxidation.
    
  • Electron Withdrawal: Adding electron-withdrawing groups (EWGs) to the furan ring reduces its electron density, making it less susceptible to oxidative attack.

  • Bioisosterism: If toxicity persists, replace furan with Thiophene (slower metabolism) or Oxazole (metabolically stable).

Synthetic Architecture: Carbonylative Suzuki-Miyaura Coupling[5][6][7]

While Friedel-Crafts acylation is possible, it is often incompatible with the Lewis-basic pyridine ring (which complexes with AlCl


). The Carbonylative Suzuki-Miyaura Coupling  is the superior, modern approach, allowing modular assembly of the biaryl ketone under mild conditions.
Reaction Scheme

Ar


-X + Ar

-B(OH)

+ CO (g)

Ar

-CO-Ar

  • Substrate A: 2-Bromopyridine (or Iodopyridine).

  • Substrate B: Furan-2-boronic acid (or pinacol ester).

  • Carbon Source: Carbon Monoxide (balloon) or solid surrogates (e.g., Mo(CO)

    
    , substituted cinnamaldehydes).
    
Detailed Protocol: Palladium-Catalyzed Carbonylative Coupling[5][6][8]

Objective: Synthesis of Furan-2-yl(pyridin-2-yl)methanone.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • Furan-2-boronic acid (1.2 equiv)

  • Pd(OAc)

    
     (2 mol%)
    
  • Xantphos or PPh

    
     (4 mol%)
    
  • K

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene/Water (4:1) or Anisole (Green alternative)[5]

  • CO Source: CO Balloon (1 atm)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a dry Schlenk tube, charge Pd(OAc)

    
     and Xantphos. Add anhydrous toluene (5 mL/mmol) and stir at room temperature for 10 minutes to generate the active Pd(0) species.
    
  • Substrate Addition: Add 2-Bromopyridine, Furan-2-boronic acid, and finely ground K

    
    CO
    
    
    
    .
  • Atmosphere Exchange: Seal the tube. Evacuate and backfill with Argon (3x). Then, evacuate and backfill with Carbon Monoxide from a balloon. Safety Note: Perform in a well-ventilated fume hood with a CO detector.

  • Reaction: Heat the mixture to 80°C with vigorous stirring. The reaction typically proceeds via oxidative addition, CO insertion (forming the acyl-Pd species), and transmetallation.

  • Monitoring: Monitor by LC-MS. The intermediate biaryl (direct coupling without CO) is a common byproduct; ensure CO pressure is maintained to favor insertion.

  • Workup: Cool to RT. Vent the CO carefully. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The ketone product is typically a crystalline solid or viscous oil.

Visualization: Synthetic Workflow

Synthesis BrPy 2-Bromopyridine OxAdd Oxidative Addition (Ar-Pd-Br) BrPy->OxAdd FuranB Furan-2-boronic acid TransMet Transmetallation (+ Furan-B(OH)2) FuranB->TransMet CO CO (1 atm) COInsert CO Insertion (Ar-CO-Pd-Br) CO->COInsert Cat Pd(OAc)2 / Xantphos Cat->OxAdd OxAdd->COInsert + CO COInsert->TransMet + Furan RedElim Reductive Elimination TransMet->RedElim Product Target Biaryl Ketone RedElim->Product

Caption: Figure 2. Catalytic cycle for the Carbonylative Suzuki-Miyaura coupling.

Case Study: p38 MAPK Inhibition

The furan-pyridine ketone scaffold has been utilized in the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, which are targets for anti-inflammatory drugs (rheumatoid arthritis).[4]

  • Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of Met109 (hinge region). The furan ring occupies the hydrophobic pocket usually reserved for the ribose ring of ATP or the "selectivity pocket" depending on the substitution vector.

  • Optimization: To improve potency and reduce the metabolic risk of the furan, researchers often substitute the furan C5 position with an aryl group (creating a triaryl system) or replace the furan entirely with a thiophene or thiazole if liver toxicity is observed in early ADME-Tox screens.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds. Orient. J. Chem. (2024).[6] Link

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Org. Lett. 2014, 16, 7, 1928–1931. Link

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metab. Dispos. 2022, 50 (3), 263-273. Link

  • Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α MAPK to JNK3. J. Med.[7] Chem. 2012, 55, 11, 5243–5254. Link

  • Pd-Catalysed carbonylative Suzuki–Miyaura cross-couplings using Fe(CO)5 under mild conditions. RSC Adv., 2021, 11, 2843-2848. Link

Sources

Biological activity of 5-substituted-2-acetylfuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan heterocycle, specifically the 2-acetylfuran scaffold, represents a privileged structure in medicinal chemistry due to its electron-rich aromatic nature and its ability to act as a hydrogen bond acceptor. While the parent compound serves as a critical intermediate for established drugs like Cefuroxime (cephalosporin antibiotic), recent high-throughput screening campaigns have identified 5-substituted-2-acetylfuran derivatives as potent pharmacophores.

This technical guide dissects the biological activity of these derivatives, focusing on their role as chalcone precursors (furan-chalcones) and heterocyclic fusion points . We analyze the structural determinants that drive their antimicrobial and anticancer efficacy, providing a roadmap for researchers to optimize this scaffold for "hit-to-lead" development.

Chemical Foundation & Synthetic Architecture

The biological versatility of 2-acetylfuran stems from its susceptibility to electrophilic substitution at the C5 position and the reactivity of the acetyl group at C2. The most high-yield and biologically relevant modification is the Claisen-Schmidt condensation , yielding furan-chalcones.

Core Synthetic Pathway

The synthesis of 5-substituted derivatives typically proceeds via a base-catalyzed aldol condensation between 2-acetylfuran and an appropriate aromatic aldehyde. This creates an


-unsaturated ketone system (chalcone), which is a known "Michael acceptor" capable of alkylating cysteine residues on target proteins.

Diagram 1: Synthetic Logic Flow

  • Node A: 2-Acetylfuran (Starting Material)[1][2]

  • Node B: Claisen-Schmidt Condensation (NaOH/EtOH)

  • Node C: 5-Substituted Furan Chalcone (Active Scaffold)

  • Node D: Cyclization (Optional: Pyrazolines)

SynthesisPath cluster_0 Pharmacophore Generation Start 2-Acetylfuran (Core Scaffold) Step1 Functionalization at C5 (Electrophilic Subst.) Start->Step1 Pre-activation Step2 Claisen-Schmidt Condensation Start->Step2 + Aryl Aldehyde (NaOH/EtOH) Product 5-Substituted Furan Chalcone Step2->Product Dehydration (-H2O) Deriv Cyclization to Pyrazolines/Isoxazoles Product->Deriv + Hydrazine/Hydroxylamine

Figure 1: Synthetic workflow for generating bioactive furan chalcones and heterocycles from the 2-acetylfuran core.

Pharmacological Spectrum

Antimicrobial Activity

5-substituted-2-acetylfuran derivatives, particularly chalcones, exhibit significant bacteriostatic and bactericidal effects.

  • Mechanism: The

    
    -unsaturated ketone moiety acts as a Michael acceptor, covalently binding to sulfhydryl groups of essential bacterial enzymes (e.g., DNA gyrase  in S. aureus and Glucosamine-6-phosphate synthase ).
    
  • Spectrum: High efficacy against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and moderate efficacy against Gram-negative strains (E. coli).

  • Antifungal: Derivatives with electron-withdrawing groups (Cl, NO2) at the 5-position show potency against Candida albicans by disrupting ergosterol biosynthesis.

Table 1: Comparative Antimicrobial Potency (Representative Data)

Derivative TypeSubstituent (R)Target OrganismMIC (µg/mL)Activity Level
Furan Chalcone4-ChlorophenylS. aureus (MRSA)3.12 - 6.25High
Furan Chalcone3,4-DimethoxyphenylE. coli25.0 - 50.0Moderate
Furan Chalcone4-NitrophenylC. albicans12.5High
ParentUnsubstitutedS. aureus>100Inactive
Anticancer & Cytotoxic Activity

Recent studies highlight the efficacy of these derivatives against breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines.

  • Tubulin Inhibition: Steric bulk at the 5-position interferes with microtubule dynamics, arresting cells in the G2/M phase.

  • Apoptosis Induction: Up-regulation of Bax (pro-apoptotic) and down-regulation of Bcl-2 (anti-apoptotic), triggering the mitochondrial death pathway.[3]

  • VEGFR-2 Inhibition: Certain furan-fused pyrimidines derived from 2-acetylfuran inhibit angiogenesis by blocking the ATP-binding pocket of VEGFR-2.

Diagram 2: Apoptotic Signaling Induction

Apoptosis Drug 5-Substituted-2-Acetylfuran Derivative Target Microtubule Destabilization Drug->Target Binding Bcl2 Bcl-2 (Inhibition) Target->Bcl2 Down-regulates Bax Bax (Activation) Target->Bax Up-regulates Mito Mitochondrial Permeability Bcl2->Mito Loss of Integrity Bax->Mito Cytochrome c Release Caspase Caspase-3/9 Cascade Mito->Caspase Death Apoptosis (Cell Death) Caspase->Death

Figure 2: Mechanism of action showing the cascade from drug binding to apoptotic cell death.

Structure-Activity Relationship (SAR) Analysis

For drug developers, the 5-position of the furan ring is the primary "tuning knob" for potency and selectivity.

  • The Linker (Acetyl Group): Retention of the

    
    -unsaturated ketone (chalcone form) is critical for antimicrobial activity. Reduction to a saturated bond typically abolishes activity.
    
  • The 5-Position (The Tail):

    • Electron-Withdrawing Groups (EWG): Halogens (Cl, F, Br) or Nitro (NO2) groups on the aryl ring attached to the 5-position significantly enhance antimicrobial potency due to increased lipophilicity and electronic affinity for the target enzyme active sites.

    • Electron-Donating Groups (EDG): Methoxy (OMe) or Hydroxyl (OH) groups often reduce antibacterial activity but may enhance antioxidant properties .

    • Steric Bulk: Large heterocyclic substitutions (e.g., quinolines) at the 5-position favor anticancer activity by occupying hydrophobic pockets in kinases (like VEGFR-2).

Diagram 3: SAR Logic Map

SAR Core 2-Acetylfuran Core C2-Acetyl C5-Position Chalcone Chalcone Formation (C=C-C=O) Core:C2->Chalcone Essential for Michael Addition EWG EWG (Cl, NO2) Increases Lipophilicity Core:C5->EWG Substitution EDG EDG (OMe, OH) Increases Antioxidant Core:C5->EDG Substitution Activity1 High Antimicrobial Potency Chalcone->Activity1 Covalent Binding EWG->Activity1 Membrane Penetration Activity2 Cytotoxicity / Kinase Inhibition EDG->Activity2 Radical Scavenging

Figure 3: SAR map illustrating how structural modifications at C2 and C5 dictate biological outcomes.

Experimental Protocols

Protocol A: Synthesis of 5-Aryl-2-Acetylfuran Chalcone

This protocol utilizes a Claisen-Schmidt condensation, the industry standard for generating this library.

Reagents: 2-Acetylfuran (10 mmol), Substituted Benzaldehyde (10 mmol), NaOH (40%), Ethanol (95%).

  • Dissolution: Dissolve 10 mmol of 2-acetylfuran and 10 mmol of the selected benzaldehyde in 20 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring at 0-5°C (ice bath).

  • Reaction: Allow the mixture to stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Precipitation: Pour the reaction mixture into crushed ice containing dilute HCl (to neutralize).

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.

Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)

Validates the MIC values cited in Section 3.

  • Preparation: Dissolve test compounds in DMSO to create a stock solution (e.g., 1000 µg/mL).

  • Inoculation: Prepare bacterial suspension (0.5 McFarland standard) of S. aureus (ATCC 25923) and E. coli (ATCC 25922).

  • Dilution: In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye for visual confirmation (Blue = No Growth, Pink = Growth).

References

  • Wikipedia Contributors. (2025). 2-Acetylfuran - Synthesis and Pharmaceutical Applications. Wikipedia, The Free Encyclopedia. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (2021). New chalcone derivatives as potential antimicrobial and antioxidant agent.[5] PubChem / PMC. Retrieved from [Link]

  • Motta, L.F., et al. (2025).[5] Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. SciELO. Retrieved from [Link]

  • MDPI. (2020). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Invitro antimicrobial and antioxidant activity of substituted chalcones. Retrieved from [Link]

Sources

The 4-Pyridyl Furan Pharmacophore in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-pyridyl furan scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets ranging from kinases to G-protein coupled receptors (GPCRs). Its utility stems from a unique combination of electronic properties: the pyridine nitrogen provides a critical hydrogen bond acceptor and solubility handle, while the furan ring offers a lipophilic, aromatic pi-face for hydrophobic pocket occupation.

However, this scaffold presents a dichotomy. While highly potent, the furan moiety is a well-documented structural alert due to potential metabolic activation by Cytochrome P450s (CYPs) into reactive dicarbonyl species. This guide provides a technical roadmap for leveraging the potency of the 4-pyridyl furan pharmacophore while rigorously mitigating its metabolic liabilities. We focus on its successful application in antimalarial drug discovery (targeting PfPI4KIII


) as a primary case study.

Structural & Electronic Properties

The Pharmacophoric Core

The core architecture consists of a pyridine ring connected at the C4 position to the C2 or C3 position of a furan ring.

FeatureChemical FunctionBiological Implication
Pyridine Nitrogen Weak base (

), H-bond acceptor.
Improves aqueous solubility; mimics the adenine ring in ATP-competitive kinase inhibitors.
Furan Oxygen Weak H-bond acceptor; aromatic ether.Polarizes the ring; influences the biaryl torsion angle (

) for optimal active site fit.
Biaryl Axis Rotatable bond between Pyridine C4 and Furan.Allows conformational adaptation ("induced fit") within the binding pocket.
The "Furan Problem": Metabolic Bioactivation

The primary risk in developing this scaffold is the bioactivation of the furan ring. CYPs (specifically CYP2E1 and CYP3A4) can oxidize the furan double bond, leading to a reactive cis-2-butene-1,4-dial intermediate. This Michael acceptor can covalently modify proteins (hepatotoxicity) or DNA (genotoxicity).

Diagram 1: Metabolic Activation Pathway of Furan

FuranMetabolism Furan 4-Pyridyl Furan (Parent Drug) Epoxide Furan-2,3-epoxide (Unstable Intermediate) Furan->Epoxide CYP450 (Oxidation) Enedial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adduct (Toxicity) Enedial->Adduct Nucleophilic Attack (Cys/Lys/DNA) GSH GSH Conjugate (Detoxification) Enedial->GSH Glutathione S-Transferase

Caption: Mechanism of furan bioactivation. CYP-mediated oxidation yields a reactive enedial, capable of toxic covalent binding unless intercepted by Glutathione (GSH).

Case Study: Antimalarial PfPI4KIII Inhibitors

The most authoritative application of this scaffold is the WEHI-518 series targeting Plasmodium falciparum Phosphatidylinositol 4-kinase III


 (PfPI4KIII

).
  • Target: PfPI4KIII

    
     is essential for lipid metabolism, regulating the trafficking of proteins to the parasite membrane.
    
  • Mechanism: The 4-pyridyl furan moiety acts as an ATP-competitive inhibitor. The pyridine nitrogen likely interacts with the "hinge region" of the kinase, a classic binding mode for kinase inhibitors.

  • Outcome: Inhibition blocks the invasion of red blood cells by merozoites.

  • Optimization: Early hits (OGHL250) showed promise but required optimization. The lead compound WEHI-518 demonstrated a 250-fold improvement in potency.[1]

    • Solubility: Enhanced by the basic pyridine nitrogen.

    • Selectivity: A major challenge was separating parasite killing from human kinase inhibition.

Key Insight: In acute indications like malaria (short-course therapy), the metabolic liability of furan is often weighed differently than in chronic therapies. However, "structural alerts" must still be de-risked by proving the reactive metabolites are sufficiently scavenged by glutathione in vivo.

Synthetic Methodology

The most robust method for constructing the 4-pyridyl furan core is the Suzuki-Miyaura Cross-Coupling . This protocol ensures high regioselectivity and compatibility with various functional groups.

Protocol: Synthesis of 4-(Furan-2-yl)pyridine

Reagents:

  • Substrate A: 4-Bromopyridine hydrochloride (1.0 equiv)

  • Substrate B: Furan-2-boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Charge a round-bottom flask with 1,4-dioxane and water. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Assembly: Add 4-Bromopyridine HCl, Furan-2-boronic acid, and base (

    
    ) to the solvent.
    
  • Catalyst Addition: Add the Palladium catalyst under a positive stream of argon.

  • Reaction: Heat the mixture to reflux (

    
    )  for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.
    
  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.

  • Purification: The basic pyridine nitrogen allows for acid-base extraction or purification via silica gel chromatography (typically 0-5% MeOH in DCM).

Diagram 2: Synthetic Workflow (Suzuki Coupling)

SuzukiSynthesis BromoPy 4-Bromopyridine OxAdd Oxidative Addition (Pd0 inserts into C-Br) BromoPy->OxAdd Boronic Furan-2-boronic acid TransMet Transmetallation (Boron/Pd exchange) Boronic->TransMet Catalyst Pd(PPh3)4 Catalyst->OxAdd OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Catalyst Regeneration Product 4-(Furan-2-yl)pyridine RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura construction of the 4-pyridyl furan core.

Biological Validation & Screening

To validate the activity of synthesized derivatives, a robust assay cascade is required.

Primary Assay: Kinase-Glo (ATP Depletion)

For kinase targets like PI4K, the Kinase-Glo assay is the industry standard for HTS (High-Throughput Screening).

  • Principle: Measures remaining ATP after the kinase reaction. Luciferase converts ATP to light.

  • Protocol:

    • Incubate PfPI4KIII

      
       (recombinant), Lipid Substrate (PI), and ATP (
      
      
      
      ) with the test compound for 60 mins.
    • Add Kinase-Glo reagent (Luciferase/Luciferin).

    • Incubate 10 mins.

    • Read Luminescence.

    • Data Analysis: Plot RLU vs. log[Compound]. Calculate

      
      .
      
    • Self-Validation: Include a reference inhibitor (e.g., KDU731) on every plate. Z-prime factor must be

      
      .
      
Secondary Assay: Metabolic Stability (Microsomal)
  • Objective: Quantify the "Furan Liability".

  • Protocol: Incubate compound (

    
    ) with Human/Mouse Liver Microsomes + NADPH.
    
  • Readout: Measure intrinsic clearance (

    
    ) and look for GSH-trapped adducts (m/z + 307 Da) via LC-MS/MS.
    

Future Outlook & Bioisosteres

While the 4-pyridyl furan is potent, the trend in modern drug discovery is to replace the furan ring if toxicity signals appear.

Strategic Bioisosteric Replacements:

  • Oxazole: Retains the aromaticity and geometry but is metabolically more stable.

  • Thiophene: Sulfur analogue; less prone to ring opening but can still form reactive sulfoxides.

  • Fluorophenyl: A classic replacement, though it alters the electronic character significantly.

Diagram 3: Decision Tree for Scaffold Optimization

DecisionTree Start 4-Pyridyl Furan Hit Potency Potency < 100 nM? Start->Potency Potency->Start No (Resynthesize) Tox Reactive Metabolites? Potency->Tox Yes Solubility Solubility > 50 uM? Tox->Solubility No (Safe) Action2 Replace Furan with Oxazole/Thiophene Tox->Action2 Yes (Risk) Action1 Proceed to PK Study Solubility->Action1 Yes Action3 Add Polar Groups to Pyridine Solubility->Action3 No

Caption: Logic flow for optimizing 4-pyridyl furan leads, balancing potency against metabolic risk.

References

  • A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum. Source: ACS Infectious Diseases (2023). URL:[Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Source: Chemical Research in Toxicology (2013). URL:[Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Source: European Journal of Medicinal Chemistry (2010). URL:[Link]

  • Kinase Inhibitors: The Road Ahead. Source: Nature Reviews Drug Discovery (2021). URL:[Link]

Sources

Thermodynamic properties of pyridine-furan conjugated systems

Author: BenchChem Technical Support Team. Date: February 2026

Energetics, Conformational Dynamics, and Synthetic Protocols

Executive Summary

The conjugation of electron-deficient pyridine with electron-rich furan creates a "push-pull" heterocyclic system critical to modern drug discovery (as kinase inhibitor bioisosteres) and organic optoelectronics (OLEDs). This guide provides a rigorous technical analysis of the thermodynamic properties governing these systems, moving beyond basic structural descriptions to the energetic drivers of conformation, solubility, and thermal stability.

Structural Energetics & Conformational Thermodynamics

The thermodynamic baseline of a pyridine-furan system is defined by the competition between


-conjugation  (which favors planarity) and steric/electrostatic repulsion  (which favors twisting).
The s-cis vs. s-trans Equilibrium

Unlike simple dienes, the rotational barrier in heteroaryl-heteroaryl bonds is heavily influenced by the interaction between the heteroatoms.

  • s-trans Conformer (Global Minimum): Typically the most stable state. It minimizes the dipole-dipole repulsion between the pyridine nitrogen lone pair and the furan oxygen lone pair.

  • s-cis Conformer (Local Minimum/Transition): Often destabilized by ~2–5 kcal/mol relative to the s-trans form due to lone-pair repulsion (N•••O), unless stabilized by specific intramolecular hydrogen bonds (e.g., C-H•••N).

Rotational Barriers & Atropisomerism

The rotational barrier determines whether the molecule exists as a rapidly interconverting mixture or distinct atropisomers. For 2-(furan-2-yl)pyridine, the barrier is generally low (<10 kcal/mol) , allowing free rotation at room temperature. However, substitution at the ortho positions (C3 of furan or C3 of pyridine) can raise this barrier significantly (


 kcal/mol), locking the conformation.
Conformational Energy Landscape (Visualization)

The following diagram illustrates the potential energy surface for the rotation around the C-C inter-ring bond.

ConformationalLandscape Figure 1: Thermodynamic energy landscape of Pyridine-Furan bond rotation. scis s-cis Conformer (Higher Energy) Dipole Repulsion strans s-trans Conformer (Global Minimum) Dipole Minimization scis->strans Equilibrium Shift ts Transition State (Orthogonal 90°) Loss of Conjugation ts->scis Relaxation strans->ts + ~5-8 kcal/mol (Rotational Barrier)

Caption: Energy profile showing the stability preference for the s-trans conformer due to minimized lone-pair repulsion.

Physicochemical Properties for Drug Design

For medicinal chemists, the thermodynamic properties of mixing (solubility and lipophilicity) are paramount.

Lipophilicity (LogP)

The pyridine-furan scaffold is moderately lipophilic. The furan ring contributes significantly to lipophilicity compared to a phenyl ring, while the pyridine nitrogen provides a handle for hydrogen bonding and pH-dependent solubility.

PropertyValue (Approx.)Context
LogP (Calc) 2.34 Moderate lipophilicity; ideal for CNS penetration but requires solubilizing groups for oral bioavailability.
H-Bond Acceptors 2 (N, O)The pyridine Nitrogen is a strong acceptor; Furan Oxygen is negligible.
H-Bond Donors 0Requires functionalization (e.g., amides) to interact with kinase hinge regions.
pKa (Pyridine N) ~5.2Protonation at physiological pH (low) improves aqueous solubility.
Thermal Stability

Pyridine-furan conjugates exhibit high thermal stability due to aromaticity.

  • Decomposition Onset: Typically

    
    C (determined via TGA).
    
  • Melting Points: Highly dependent on crystal packing. Simple derivatives (e.g., 2-(furan-2-yl)pyridine) are often oils or low-melting solids, while fused or oligomeric systems (e.g., terpyridines) melt >220°C.

Synthetic Thermodynamics & Protocol (Self-Validating)

Method of Choice: Suzuki-Miyaura Cross-Coupling. Thermodynamic Driver: Formation of the strong C(sp2)-C(sp2) bond (


 kcal/mol) and formation of the stable inorganic salt (KBr/KCl).
Experimental Protocol: Synthesis of 2-(Furan-2-yl)pyridine

This protocol is designed with built-in checkpoints to ensure validity.

Reagents:

  • 2-Bromopyridine (1.0 eq)

  • 2-Furanylboronic acid (1.2 eq)

  • Pd(dppf)Cl2 (0.05 eq) - Chosen for stability against oxidation.

  • K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:[1]1) - Water is thermodynamically required for the transmetallation step.

Step-by-Step Workflow:

  • Degassing (Checkpoint 1): Combine solvents and reagents (except catalyst) in a reaction vessel. Sparge with Argon for 15 minutes. Why? Oxygen poisons the Pd(0) active species, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2 quickly under Argon flow. Seal vessel.

  • Reflux: Heat to 90°C for 12-16 hours.

  • Monitoring (Checkpoint 2): Check TLC (Hexane/EtOAc 8:2). The starting bromide spot (

    
    ) must disappear. If visible after 16h, add 0.01 eq fresh catalyst.
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic phase over Na2SO4.

  • Purification: Flash column chromatography.

Synthetic Pathway Visualization

SuzukiWorkflow Figure 2: Self-validating Suzuki-Miyaura coupling workflow. Start Reagents: 2-Bromopyridine + Boronic Acid Base (K2CO3) Degas Step 1: Degas Solvents (Argon Sparge 15 min) Start->Degas Cat Step 2: Add Pd Catalyst (Pd(dppf)Cl2) Degas->Cat Heat Step 3: Reflux @ 90°C (12-16 Hours) Cat->Heat Check Checkpoint: TLC Analysis Is Bromide consumed? Heat->Check Check->Heat No (Add Catalyst) Workup Workup & Purification Check->Workup Yes

Caption: Step-by-step reaction logic ensuring catalyst activity and reaction completion.

Computational Validation (DFT)

When experimental thermodynamic data is unavailable, Density Functional Theory (DFT) provides high-accuracy estimates.

  • Recommended Level of Theory: B3LYP-D3/6-31G(d).

    • Why? The D3 dispersion correction is critical for accurately modeling the weak

      
      -stacking or London dispersion forces between the rings in the transition state.
      
  • Key Calculated Parameter: The torsional potential energy scan. This confirms the energy penalty of the planar-to-orthogonal rotation.

References

  • Chemsrc. (2025).[2][3] 2-(furan-2-yl)pyridine Physicochemical Properties & LogP Data. Link

  • Umar, Y. (2009).[4] Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine. Spectrochimica Acta Part A. Link

  • Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling for the Preparation of 5-(Furan-3-yl)pyrimidine. Org. Synth. 2016, 93, 228-244. Link

  • RSC Advances. (2024). Structure and optoelectronic properties of helical pyridine–furan oligomers. Physical Chemistry Chemical Physics. Link

  • BenchChem. (2025). Thermal Stability of Pyridine Derivatives: Technical Overview. Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Furan-Pyridine Chalcone Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of (E)-3-aryl-1-(5-(pyridin-4-yl)furan-2-yl)prop-2-en-1-one derivatives via the Claisen-Schmidt condensation.

Introduction & Scientific Rationale

The fusion of a pyridine ring with a furan moiety creates a privileged scaffold in medicinal chemistry. The specific precursor, 1-[5-(4-pyridinyl)-2-furanyl]ethanone (hereafter referred to as Compound A ), serves as a versatile nucleophile for generating chalcone-like hybrids.

These "Furan-Pyridine Chalcones" are highly sought after for their ability to interact with diverse biological targets, including:

  • Tubulin Polymerization Inhibition: The

    
    -unsaturated ketone acts as a Michael acceptor, potentially alkylating cysteine residues in tubulin.
    
  • Antimicrobial Activity: The pyridine nitrogen enhances bioavailability and hydrogen-bonding potential within bacterial active sites.

This protocol addresses the specific challenges of condensing Compound A , such as the solubility of the heteroaryl ketone and the prevention of the Cannizzaro side-reaction when using reactive aldehydes.

Chemical Background & Mechanism

The reaction follows the Claisen-Schmidt mechanism, a crossed aldol condensation between an enolizable ketone (Compound A) and a non-enolizable aldehyde.

Reaction Scheme


Mechanistic Pathway (Graphviz)

The following diagram illustrates the causality of the reaction, highlighting the critical E1cB elimination step that drives the equilibrium forward.

ClaisenSchmidtMechanism Start Compound A (Methyl Ketone) Enolate Enolate Ion (Nucleophile) Start->Enolate Deprotonation (α-Hydrogen) Base OH- (Base) Base->Enolate Alkoxide β-Hydroxy Alkoxide (Intermediate) Enolate->Alkoxide Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Alkoxide Dehydration Dehydration (E1cB Elimination) Alkoxide->Dehydration Proton Transfer Product (E)-Chalcone (Thermodynamic Product) Dehydration->Product -OH, -H+

Caption: Mechanistic flow from enolization to the irreversible formation of the conjugated enone system.

Experimental Protocol

Safety Warning: Sodium hydroxide is corrosive. Pyridine derivatives may be toxic. Perform all reactions in a fume hood.

Materials
  • Nucleophile: 1-[5-(4-pyridinyl)-2-furanyl]ethanone (1.0 equiv)

  • Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equiv)

  • Solvent: Ethanol (Absolute or 95%)

  • Catalyst: Sodium Hydroxide (40% w/v aqueous solution)

  • Quenching: Ice-cold distilled water, dilute HCl (1M)

Step-by-Step Procedure

Step 1: Solubilization (Critical) Dissolve 0.01 mol (approx. 1.87 g) of Compound A in 20 mL of Ethanol in a 100 mL round-bottom flask.

  • Note: The pyridine-furan scaffold can be sparingly soluble. Mild heating (40°C) and sonication are recommended to ensure a homogenous solution before adding the base.

Step 2: Aldehyde Addition Add 0.01 mol of the chosen aromatic aldehyde to the solution. Stir for 5 minutes to mix.

Step 3: Catalysis Initiation Dropwise, add 2.0 mL of 40% NaOH aqueous solution while stirring vigorously.

  • Observation: The solution will likely darken (yellow to orange/red) immediately, indicating the formation of the chalcone chromophore.

Step 4: Reaction Monitoring Stir the mixture at Room Temperature (25°C) .

  • Duration: Typically 2 to 6 hours.

  • Self-Validation: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The reaction is complete when the spot for Compound A (

    
    ) disappears.
    

Step 5: Workup & Isolation

  • Pour the reaction mixture into 100 mL of crushed ice/water.

  • Stir mechanically for 15 minutes.

  • Neutralization: If the product does not precipitate immediately, neutralize the solution to pH 7.0 using 1M HCl. Caution: Do not over-acidify, as the pyridine nitrogen will protonate, rendering the product water-soluble.

  • Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).

Step 6: Purification Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture (9:1) if the compound is highly insoluble.

Experimental Workflow Diagram

Workflow Prep Preparation: Dissolve Ketone in EtOH Add Aldehyde Cat Catalysis: Add 40% NaOH Dropwise Prep->Cat React Reaction: Stir at RT (2-6 h) Monitor TLC Cat->React Check TLC Check: Ketone Consumed? React->Check Check->React No Quench Workup: Pour into Ice Water Neutralize to pH 7 Check->Quench Yes Filter Isolation: Vacuum Filtration Wash with Cold H2O/EtOH Quench->Filter

Caption: Operational workflow ensuring high purity and yield.

Data Analysis & Troubleshooting

Expected Results (Library Generation)

The following table summarizes expected outcomes for various aldehyde partners based on electronic effects.

Aldehyde Substituent (R)Electronic EffectExpected TimeEst. YieldAppearance
-H (Benzaldehyde) Neutral3 h75-80%Yellow Solid
-4-NO2 Strong Electron Withdrawing1-2 h85-90%Orange Solid
-4-Cl Weak Electron Withdrawing2-3 h80-85%Pale Yellow
-4-OMe Electron Donating6-12 h60-70%Dark Yellow
-4-N(Me)2 Strong Electron Donating24 h (Reflux may be req.)50-60%Red/Orange
Critical Quality Attributes (Self-Validation)

To ensure the protocol was successful without immediate access to NMR, check these attributes:

  • Melting Point: Chalcones typically have sharp melting points between 120°C and 180°C. A range >2°C indicates impurity (likely unreacted aldehyde).

  • Color: A distinct shift from the pale ketone to a vibrant yellow/orange is mandatory due to the extended conjugation (

    
    ).
    
  • Solubility: The product should be less soluble in ethanol than the starting materials, facilitating precipitation.

Troubleshooting Guide
  • Issue: No precipitate forms upon pouring into water.

    • Cause: Product may be an oil or protonated on the pyridine ring.

    • Solution: Adjust pH to exactly 7-8. If oil persists, extract with Dichloromethane (DCM), dry over

      
      , and evaporate.
      
  • Issue: Low yield with electron-rich aldehydes (e.g., 4-Methoxybenzaldehyde).

    • Cause: Reduced electrophilicity of the aldehyde carbonyl.

    • Solution: Increase temperature to 60°C (Reflux) or increase base concentration to 50%.

References

  • Younessi, A., & Krapivin, G. D. (2003).[1] 1-[5-Acetyl-4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3-pyridinyl]-1-ethanone.[1] Molbank, 2003(4), M344.[1] Link

  • Lubbe, L., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. Link

  • Gomes, M. N., et al. (2017). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 22(10), 1736. Link

  • Organic Chemistry Portal. (n.d.). Furan Synthesis and Reactivity.[1][2][3][4][5] Link

Sources

Solvent selection for recrystallization of furan-pyridine ketones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Recrystallization of Furan-Pyridine Ketones

Part 1: Executive Summary & Chemical Context

The Challenge: Furan-pyridine ketones (often manifested as chalcones or bi-heterocyclic methanones) represent a "push-pull" electronic system. The pyridine ring is electron-deficient and basic (pKa ~5.2), while the furan ring is electron-rich and acid-sensitive (prone to ring-opening polymerization). The ketone bridge introduces conformational flexibility and polarity.

The Implication: Standard recrystallization protocols often fail due to:

  • Oiling Out: The mixed polarity creates a narrow metastable zone.

  • Decomposition: Furan rings degrade in acidic media or at prolonged high temperatures.

  • Solvate Formation: Pyridine nitrogens are excellent hydrogen bond acceptors, often trapping protic solvents.

This guide provides a chemically grounded, field-proven protocol to navigate these risks and isolate high-purity crystalline solids.

Part 2: Solvent Selection Strategy

The "Like Dissolves Like" Paradox

For these hybrid heterocycles, a single solvent often fails. The molecule is too soluble in polar aprotic solvents (DCM, THF) and insoluble in non-polar alkanes. The solution lies in Binary Solvent Systems or Protic Solvents with Moderate Dielectric Constants .

Recommended Solvent Classes
Solvent ClassSpecific SolventSuitabilityMechanistic Insight
Alcohols (Protic) Ethanol (95% or Abs.) High Gold Standard. Forms H-bonds with pyridine N and ketone O. Moderate boiling point (78°C) protects furan.
Alcohols (Protic) MethanolModerateGood for very polar derivatives, but often leads to supersaturation and rapid precipitation (amorphous solid).
Chlorinated Dichloromethane (DCM)High (as Solvent A) Excellent solubilizer. Must be paired with a non-polar anti-solvent (Hexane/Heptane).[1]
Nitriles AcetonitrileModerateUseful for more lipophilic analogs. "Goldilocks" polarity but can be expensive for large scale.[2]
Esters Ethyl AcetateLowOften causes oiling out due to similar polarity to the ketone bridge (competing interactions).
Alkanes Hexane / HeptaneAnti-Solvent Only Critical for inducing nucleation in binary systems.
The "Golden Pair": Ethanol (Single) vs. DCM/Hexane (Binary)
  • Protocol A (Ethanol): Best for initial screening. Most literature citations for pyridine-chalcones utilize hot ethanol.

  • Protocol B (DCM/Hexane): Best for lipophilic compounds that "oil out" in alcohols.

Part 3: Experimental Protocols

Workflow Visualization: Solvent Screening

SolventScreening Start Crude Solid (Furan-Pyridine Ketone) SolubilityTest Solubility Test (100 mg) Add 1 mL Solvent Start->SolubilityTest TryEtOH Solvent: Ethanol (95%) SolubilityTest->TryEtOH TryDCM Solvent: DCM SolubilityTest->TryDCM HeatEtOH Heat to 70°C TryEtOH->HeatEtOH SolubleHot Dissolves? HeatEtOH->SolubleHot CoolSlow Cool to RT then 4°C SolubleHot->CoolSlow Yes SolubleHot->TryDCM No (Insoluble) Crystals Crystals Formed CoolSlow->Crystals DissolveRT Dissolves at RT? TryDCM->DissolveRT AddHexane Add Warm Hexane (Dropwise until cloudy) DissolveRT->AddHexane Yes Reheat Re-heat to clear point AddHexane->Reheat Reheat->CoolSlow

Caption: Logical flow for selecting between Single-Solvent (Ethanol) and Binary-Solvent (DCM/Hexane) systems.

Detailed Protocol A: Ethanol Recrystallization

Target Audience: Routine purification of stable ketones.

  • Preparation: Place crude solid in an Erlenmeyer flask. Add a stir bar.

  • Dissolution: Add 95% Ethanol (approx. 5-10 mL per gram of solid).

  • Heating: Heat gently on a stir plate to 70°C (just below reflux).

    • Critical: Do not boil aggressively. Furan rings can degrade if local superheating occurs.

  • Saturation: If solid remains, add hot ethanol dropwise until dissolved. If solution is dark/particulate, perform a hot filtration through a pre-warmed glass funnel.

  • Nucleation: Remove from heat. Cap the flask. Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

  • Crystallization: If no crystals appear, scratch the glass wall with a rod or add a seed crystal. Move to a 4°C fridge overnight.

  • Isolation: Filter vacuum. Wash with cold ethanol.

Detailed Protocol B: Binary System (DCM / Hexane)

Target Audience: Compounds that are too soluble in alcohols or prone to oiling.

  • Dissolution: Dissolve crude solid in the minimum amount of Dichloromethane (DCM) at room temperature.

  • The Anti-Solvent: Heat Hexane (or Heptane) in a separate beaker to ~50°C.

  • Precipitation Point: While stirring the DCM solution, slowly add the hot Hexane.

    • Visual Cue: Stop when a persistent cloudiness (turbidity) appears.

  • Clearing: Add a few drops of DCM to make the solution clear again.

  • Evaporative Cooling: Cover the flask with a Kimwipe (not a stopper). Allow the DCM (lower BP) to slowly evaporate in a fume hood. As DCM leaves, the solvent ratio shifts towards Hexane, forcing the product to crystallize slowly.

Part 4: Troubleshooting & Expert Insights

The "Oiling Out" Phenomenon

Furan-pyridine ketones frequently separate as an oil rather than a crystal. This happens when the separation temperature is above the melting point of the solid in the solvent mixture.

Remediation Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves.

  • Dilute: Add slightly more Solvent A (the good solvent).

  • Seed: Cool to the temperature just above where oiling occurred, add a seed crystal, and cool extremely slowly (wrap flask in foil/cotton).

Decomposition Checks

If the solution turns black or tarry:

  • Check Acidity: Ensure your solvent is neutral. Trace acid in DCM or old Ethanol can open the furan ring.

  • Add Stabilizer: For highly sensitive furans, adding 1% Triethylamine (TEA) to the recrystallization solvent can protect the ring from acid-catalyzed degradation.

Decision Tree: Troubleshooting

Troubleshooting Problem No Crystals / Issues IssueType Identify Issue Problem->IssueType Oiling Oiling Out (Liquid droplets) IssueType->Oiling NoPpt No Precipitate (Remains Clear) IssueType->NoPpt Decomp Decomposition (Darkening/Tar) IssueType->Decomp FixOil 1. Reheat 2. Add more Solvent A 3. Seed vigorously Oiling->FixOil FixNoPpt 1. Evaporate 20% vol 2. Cool to -20°C 3. Scratch glass NoPpt->FixNoPpt FixDecomp 1. Switch to neutral solvent 2. Add 1% Triethylamine Decomp->FixDecomp

Caption: Diagnostic pathways for common recrystallization failures in heterocyclic ketones.

Part 5: References

  • Rupala, R. et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds. PMC. Link

    • Relevance: Cites recrystallization of pyridine-chalcones from dichloromethane and ethanol.[3][4]

  • Özdemir, A. et al. (2023).[5] Synthesis of potent antimicrobial pyrrole-based chalcone derivatives. ACS Publications. Link

    • Relevance: Details the use of Ethanol for recrystallizing 5-membered heterocyclic chalcones.

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link

    • Relevance: Authoritative guide on solvent polarity and "like dissolves like" rules for heterocycles.

  • Organic Chemistry Portal. Pyridine Synthesis and Purification. Link

    • Relevance: General methods for handling pyridine derivatives.[5][6]

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 1-[5-(4-pyridinyl)-2-furanyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Pyridinyl-Furanyl Schiff Bases

Schiff bases, compounds characterized by the azomethine (-C=N-) functional group, represent a cornerstone in the architecture of novel therapeutic agents and functional materials.[1][2][3][4] Their synthetic accessibility and structural versatility make them prime candidates for drug discovery, catalysis, and the development of advanced materials.[5][6][7][8] This guide focuses on the synthesis of Schiff bases derived from 1-[5-(4-pyridinyl)-2-furanyl]ethanone, a heterocyclic ketone of significant interest. The convergence of the pyridine and furan moieties within a single molecular framework offers a unique electronic and structural landscape, making its Schiff base derivatives particularly compelling for applications in medicinal chemistry and coordination chemistry.[9][10][11]

The pyridine ring, a common motif in pharmaceuticals, imparts favorable pharmacokinetic properties, while the furan ring is a versatile building block in numerous bioactive compounds.[9][10] The imine linkage of the Schiff base provides a crucial point for biological interaction and a site for coordination with metal ions, leading to the formation of metal complexes with potentially enhanced biological activities.[5][6][12] This document provides a comprehensive, experience-driven guide to the synthesis, characterization, and potential applications of this promising class of compounds.

Reaction Mechanism: A Step-by-Step Look at Imine Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[1][2] The reaction proceeds through a two-step mechanism, initiated by the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the ketone.

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of 1-[5-(4-pyridinyl)-2-furanyl]ethanone. This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[1][2]

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base.[1][2] This step is often catalyzed by the presence of a weak acid.[13][14]

Schiff_Base_Mechanism Ketone 1-[5-(4-pyridinyl)-2-furanyl]ethanone Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine Nucleophilic Addition Amine Primary Amine (R-NH2) Amine->Carbinolamine Nucleophilic Addition SchiffBase Schiff Base Product Carbinolamine->SchiffBase Dehydration Water H2O

Caption: General mechanism of Schiff base formation.

Experimental Protocol: Synthesis of a Schiff Base from 1-[5-(4-pyridinyl)-2-furanyl]ethanone

This protocol provides a generalized yet detailed procedure for the synthesis of Schiff bases from 1-[5-(4-pyridinyl)-2-furanyl]ethanone and a primary amine. The specific reaction conditions may require optimization depending on the chosen amine.

Materials and Reagents:

  • 1-[5-(4-pyridinyl)-2-furanyl]ethanone

  • Primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Dichloromethane

  • Distilled Water

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 1-[5-(4-pyridinyl)-2-furanyl]ethanone in a suitable volume of absolute ethanol (e.g., 20-30 mL per gram of ketone).

  • Addition of Amine: To this solution, add 1.0-1.2 equivalents of the chosen primary amine. Stir the mixture at room temperature for 10-15 minutes.

  • Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.[13][15]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80°C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.[13][15]

  • Isolation of Product:

    • Upon completion of the reaction, allow the mixture to cool to room temperature.

    • In many cases, the Schiff base product will precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration using a Büchner funnel.

    • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.[15]

  • Purification:

    • Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.

    • If further purification is necessary, recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) is recommended. Alternatively, column chromatography can be employed.

  • Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven at a moderate temperature.

Synthesis_Workflow Start Start Dissolve Dissolve Ketone in Ethanol Start->Dissolve AddAmine Add Primary Amine Dissolve->AddAmine AddCatalyst Add Glacial Acetic Acid AddAmine->AddCatalyst Reflux Reflux (3-6 hours) AddCatalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Isolate Isolate Product (Filtration/Evaporation) Cool->Isolate Purify Purify (Recrystallization/Chromatography) Isolate->Purify Dry Dry the Product Purify->Dry End End Dry->End

Caption: Experimental workflow for Schiff base synthesis.

Solvent and Catalyst Selection: A Critical Analysis

The choice of solvent and catalyst can significantly impact the reaction rate and yield of Schiff base synthesis.

  • Solvents: Polar protic solvents like ethanol and methanol are commonly used as they effectively dissolve the reactants.[15][16] In some cases, azeotropic removal of water using a Dean-Stark apparatus with a non-polar solvent like benzene or toluene can drive the equilibrium towards product formation.[13] Recent advancements in green chemistry also advocate for the use of water as a solvent, which can offer environmental benefits and sometimes rate enhancements.[16][17] The polarity of the solvent can play a crucial role in the reaction's success.[16]

  • Catalysts: While some Schiff base formations proceed without a catalyst, the reaction is often accelerated by the addition of a catalytic amount of a weak acid, such as glacial acetic acid.[13][15][18] Other catalysts that have been employed include Lewis acids and solid acid catalysts like P₂O₅/Al₂O₃.[5] The catalyst facilitates the dehydration of the carbinolamine intermediate.[14]

Table 1: Key Reaction Parameters and Considerations

ParameterRecommended ConditionRationale & Scientific Insight
Stoichiometry Ketone:Amine ratio of 1:1 to 1:1.2A slight excess of the amine can help drive the reaction to completion.
Solvent Absolute Ethanol or MethanolGood solubility for reactants and facilitates the reaction.
Catalyst Glacial Acetic Acid (catalytic amount)Protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water).
Temperature Reflux (typically 70-80°C)Provides the necessary activation energy for the dehydration step.[13][15]
Reaction Time 3-6 hoursVaries depending on the reactivity of the specific amine and ketone used.
Monitoring Thin-Layer Chromatography (TLC)Allows for real-time tracking of the disappearance of starting materials and the appearance of the product.

Characterization of the Synthesized Schiff Base

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. A combination of spectroscopic techniques is typically employed.

  • Infrared (IR) Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹, corresponding to the C=N (imine) stretching vibration.[4][19] The disappearance of the C=O stretching band of the starting ketone (typically around 1660-1700 cm⁻¹) and the N-H stretching bands of the primary amine provide further confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is indicated by the appearance of a characteristic signal for the azomethine proton (-CH=N-), if applicable, and shifts in the signals of the aromatic and aliphatic protons adjacent to the imine bond. The disappearance of the amine protons (NH₂) is also a key indicator.[19][20]

    • ¹³C NMR: The carbon of the C=N bond will have a characteristic chemical shift in the range of 160-170 ppm.[19][20]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the expected molecular formula.[20]

Potential Applications in Drug Development and Beyond

Schiff bases derived from heterocyclic ketones, such as 1-[5-(4-pyridinyl)-2-furanyl]ethanone, are of significant interest due to their wide range of potential biological activities.

  • Antimicrobial and Antifungal Agents: The imine group is a crucial pharmacophore that has been associated with antibacterial and antifungal properties.[14][20][21]

  • Anticancer and Antiviral Activity: Numerous studies have reported the potential of Schiff bases and their metal complexes as anticancer and antiviral agents.[7][8][14][21]

  • Catalysis: Schiff base metal complexes are widely used as catalysts in various organic transformations, including oxidation, reduction, and cross-coupling reactions.[5][6][7][22][23]

  • Corrosion Inhibitors: The ability of Schiff bases to form protective films on metal surfaces makes them effective corrosion inhibitors.[7][21]

  • Chemosensors: The interaction of the imine nitrogen and other donor atoms with metal ions can lead to changes in spectroscopic properties, enabling their use as chemosensors.[9][24]

Conclusion

The synthesis of Schiff bases from 1-[5-(4-pyridinyl)-2-furanyl]ethanone offers a versatile and efficient route to a class of compounds with significant potential in medicinal chemistry, materials science, and catalysis. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space offered by these fascinating molecules. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, novel Schiff base derivatives with tailored properties can be rationally designed and synthesized.

References

  • Mechanism of Schiff base (imine) Formation. [Link]

  • Chemistry Schiff Bases. [Link]

  • Schiff's bases mechanism: Significance and symbolism. [Link]

  • Different Schiff Bases—Structure, Importance and Classification. [Link]

  • Mechanism of formation Schiff base. [Link]

  • Schiff base. [Link]

  • "Schiff Base Innovations Using Water as a Solvent: Green Chemistry Approaches for Sustainable Chemical Processes". [Link]

  • Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. [Link]

  • Effect of Solvent on the Formation of Transition Metal Complexes of Tridentate Schiff Base. [Link]

  • Schiff Base Complexes of Di(2-Pyridyl) Ketone Derivatives with Transition Metals, Synthesis and Characterization. [Link]

  • Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. [Link]

  • Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives. [Link]

  • Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. [Link]

  • Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine. [Link]

  • Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. [Link]

  • Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. [Link]

  • Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene. [Link]

  • Synthesis and Characterization of New Schiff Bases and Biological Studies. [Link]

  • Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. [Link]

  • Preparation and characterization of new compounds for schiff base derived from furfural, study of some physical applications and. [Link]

  • Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. [Link]

  • Synthesis and Characterization of New Schiff Bases and Biological Studies. [Link]

  • 1-[5-Acetyl-4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3-pyridinyl]-1-ethanone. [Link]

  • Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. [Link]

  • “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. [Link]

  • Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). [Link]

  • Synthesis And Characterization Of Schiff Bases Derived From Acetylacetone And Their Theoretical Study. [Link]

  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. [Link]

  • Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. [Link]

  • Biomedical application studies of Schiff base metal complexes containing pyridine moiety: molecular docking and a DFT approach. [Link]

  • Synthesis and Characterization of Schiff Bases Derive from Substituted 2-Pyrazolin-5-Ones. [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Furan Stability in Acid-Catalyzed Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan Paradox

Researchers often encounter a critical bottleneck when utilizing furan derivatives (e.g., 2-methylfuran, furfural) in acid-catalyzed condensations (such as hydroxyalkylation/alkylation). The furan ring is exceptionally electron-rich, making it a prime candidate for electrophilic substitution. However, this same electron density renders it highly susceptible to acid-catalyzed hydrolytic ring opening and chaotic polymerization (humin formation).

This guide addresses the specific causality of ring degradation and provides validated protocols to shift the reaction trajectory from degradation to constructive condensation.

Diagnostic & Troubleshooting (Q&A)

Q1: "My reaction mixture turns into a black, viscous tar within minutes. Is this oxidation?"

Diagnosis: Likely Humin Formation (Polymerization) , not oxidation. Technical Insight: Furans are acid-sensitive dienes. In the presence of strong Brønsted acids, a protonated furan molecule acts as a potent electrophile. If the concentration of the desired electrophile (e.g., aldehyde/ketone) is low, or if the acid is too strong, the furan attacks another furan molecule. This initiates a cascade of oligomerization, forming insoluble, complex polymers known as humins.

Corrective Action:

  • Dilution: Increase solvent volume to reduce the probability of intermolecular furan-furan collisions.

  • Dosage Control: Add the furan slowly to the mixture of acid and carbonyl electrophile (inverse addition) to ensure the furan is always the limiting reagent relative to the electrophile.

  • Switch Catalyst: Move from homogeneous mineral acids (H₂SO₄) to solid acid catalysts (e.g., Amberlyst-15 or Zeolites) to restrict the "zone" of acidity.

Q2: "I detect 1,4-dicarbonyls (e.g., 2,5-hexanedione) in my GC-MS. Why is the ring opening?"

Diagnosis: Hydrolytic Ring Cleavage . Technical Insight: This is the classic pathway of furan degradation in aqueous acid. The mechanism involves:

  • Protonation at the C-2 or C-5 position.

  • Nucleophilic attack by a water molecule.

  • Tautomerization and ring opening to form a 1,4-dicarbonyl.

Corrective Action:

  • Strict Anhydrous Conditions: Water is the reagent of destruction here. Use molecular sieves (3Å or 4Å) and anhydrous solvents.

  • Hydrophobic Solvents: Utilize solvents that do not solubilize water, or use a biphasic system to extract the product immediately.

Mechanistic Visualization

The following diagram maps the competing pathways. Your goal is to maximize the Green Path and suppress the Red/Grey Paths .

FuranPathways Furan Furan Substrate Intermed Protonated σ-Complex Furan->Intermed + H+ Acid Acid Catalyst (H+) Acid->Intermed Condensation Hydroxyalkylation Intermed->Condensation + Carbonyl Hemiacetal Cyclic Hemiacetal Intermed->Hemiacetal + H2O (Avoid!) Humin Humins (Tar) Intermed->Humin + Furan (Polymerization) Carbonyl Carbonyl Electrophile Carbonyl->Condensation Product Bis(furyl)alkane Condensation->Product - H2O Water Water (Nucleophile) Water->Hemiacetal Dicarbonyl 1,4-Dicarbonyl (Ring Open) Hemiacetal->Dicarbonyl Isomerization Furan2 Excess Furan Furan2->Humin

Figure 1: Competing reaction pathways for furan in acidic media. The presence of water triggers the red hydrolytic pathway, while high furan concentration without electrophiles triggers the grey polymerization pathway.

Validated Experimental Protocols

Protocol A: Anhydrous Lewis Acid Condensation

Best for: High-value synthesis requiring maximum yield and minimal ring opening.

Rationale: Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) coordinate with the carbonyl oxygen to increase electrophilicity without providing the free protons (H⁺) necessary for efficient furan ring protonation/opening.

ParameterSpecificationReason
Catalyst BF₃·OEt₂ (10-20 mol%)Strong activation of carbonyl; low tendency for ring protonation compared to H₂SO₄.
Solvent Dichloromethane (DCM) or TolueneAnhydrous, non-nucleophilic.
Temperature 0°C to Room TempLow temp kinetically favors substitution over thermodynamic ring opening.
Atmosphere Nitrogen/ArgonPrevents moisture ingress.

Step-by-Step:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and N₂ inlet.

  • Charge: Add the carbonyl substrate (1.0 equiv) and anhydrous DCM (0.5 M concentration).

  • Activate: Cool to 0°C. Add BF₃·OEt₂ dropwise. Stir for 15 mins to form the Lewis acid-carbonyl complex.

  • Reaction: Add the furan derivative (2.0 - 3.0 equiv) dropwise over 30 minutes. Note: Excess furan helps prevent poly-alkylation.

  • Quench: Pour mixture into saturated NaHCO₃ solution (rapid neutralization is vital).

  • Workup: Extract with DCM, dry over MgSO₄, and concentrate.

Protocol B: Heterogeneous Catalysis (Amberlyst-15)

Best for: Scalable processes and easy catalyst removal.

Rationale: Solid acid resins provide an acidic surface. The lack of free-floating protons in the bulk solvent reduces the "encounter rate" for hydrolytic ring opening.

  • Preparation: Wash Amberlyst-15 with methanol then dry under vacuum at 80°C overnight to remove pore water.

  • Reaction: Mix Furan (excess) + Ketone + Catalyst (10 wt% loading) in a sealed pressure vial.

  • Conditions: Heat to 40-60°C. Monitor via TLC/GC.

  • Termination: Filter the catalyst immediately upon completion to stop side reactions.

Troubleshooting Logic Flow

Use this logic gate to determine your next optimization step.

Troubleshooting Start Reaction Analysis CheckColor Is mixture black/tarry? Start->CheckColor YesTar Polymerization Detected CheckColor->YesTar Yes NoTar Check Byproducts (GC/NMR) CheckColor->NoTar No ActionTar 1. Dilute Reaction 2. Lower Acid Conc. 3. Add Furan Slower YesTar->ActionTar CheckOpen Are 1,4-Dicarbonyls present? NoTar->CheckOpen YesOpen Hydrolysis Detected CheckOpen->YesOpen Yes NoOpen Low Conversion? CheckOpen->NoOpen No ActionOpen 1. Dry Solvents (Mol. Sieves) 2. Switch to Lewis Acid 3. Lower Temp YesOpen->ActionOpen ActionConv 1. Increase Catalyst Load 2. Increase Electrophile Conc. NoOpen->ActionConv

Figure 2: Decision tree for optimizing furan condensation reactions.

References

  • Mechanism of Furan Ring Opening: Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing Corporation. (Classic foundational text on furan hydrolysis mechanisms).
  • Acid-Catalyzed Condensation Protocols

    • Corma, A., et al. (2011). "Chemical Routes for the Transformation of Biomass into Chemicals." Chemical Reviews, 107(6), 2411-2502. [Link]

  • Prevention of Humin Formation

    • Patil, S. K. R., & Lund, C. R. F. (2011). "Formation and Growth Mechanisms of Humins during Acid-Catalyzed Hydrolysis of Furans." Energy & Fuels, 25(10), 4745–4755. [Link]

  • Hydroxyalkylation Methodologies

    • Li, H., et al. (2013). "Synthesis of diesel and jet fuel range alkanes with furfural and acetone." Green Chemistry, 15, 2367-2378. [Link]

Technical Support Center: Solubility Optimization for 1-[5-(4-pyridinyl)-2-furanyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PYR-FUR-001 Compound Class: Heteroaryl Ketone / Conjugated Pyridine-Furan System Primary Solvent: Dimethyl Sulfoxide (DMSO) Status: Active Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1-[5-(4-pyridinyl)-2-furanyl]ethanone is a conjugated heteroaromatic system comprising a furan ring substituted with an acetyl group and a pyridine ring.

While DMSO is the industry-standard vehicle for such polar aprotic heterocycles, users frequently encounter "crash-out" (precipitation) events. This is rarely due to the intrinsic insolubility of the molecule itself, but rather environmental thermodynamics .

The Solubility Paradox: This molecule possesses a highly planar structure due to the conjugation between the pyridine, furan, and ketone moieties. This planarity facilitates strong


-

stacking in the solid state, creating a high Crystal Lattice Energy . To dissolve the compound, the solvent-solute interactions (DMSO-Compound) must overcome these strong solute-solute interactions. Even minor impurities (specifically water) in DMSO can tip this thermodynamic balance, causing precipitation.

Diagnostic Workflow (Interactive)

Before altering your protocol, identify the specific failure mode using the logic tree below.

SolubilityTroubleshooting Start Start: Observation Cloudy Cloudy/Milky Suspension? Start->Cloudy Visual Check Crystals Visible Crystals/Needles? Start->Crystals Jelly Viscous Gel/Jelly? Start->Jelly WaterIssue DIAGNOSIS: Water Contamination (Hygroscopic DMSO) Cloudy->WaterIssue Yes LatticeIssue DIAGNOSIS: High Lattice Energy (Polymorph/Packing) Crystals->LatticeIssue Yes PolymerIssue DIAGNOSIS: Oligomerization (Rare but possible) Jelly->PolymerIssue Yes ActionDry PROTOCOL A: Use Anhydrous DMSO WaterIssue->ActionDry Solution ActionHeat PROTOCOL B: Thermal Shift (40°C) LatticeIssue->ActionHeat Solution

Figure 1: Diagnostic decision tree for identifying the root cause of precipitation events in DMSO.

Critical Troubleshooting Guides

Issue #1: The "Water Effect" (Hygroscopicity)

Symptom: The solution appears cloudy immediately upon mixing or precipitates after 24 hours of storage.

The Science: DMSO is aggressively hygroscopic. At 20°C and 60% relative humidity, pure DMSO can absorb significant water weight within hours.

  • Mechanism: Water acts as a "non-solvent" for this lipophilic heteroaromatic. As water content in DMSO rises, the LogP of the solvent mixture drops. The hydrophobic planar rings of 1-[5-(4-pyridinyl)-2-furanyl]ethanone can no longer stay in solution and aggregate to minimize water contact [1, 2].

Corrective Protocol:

  • Source Control: Do not use DMSO from a "squirt bottle" sitting on a shelf. Use a fresh, glass-sealed ampoule or a bottle stored over molecular sieves.

  • Drying DMSO: Add activated 3Å or 4Å molecular sieves (20% w/v) to your DMSO stock bottle 24 hours prior to use.

  • Inert Atmosphere: If possible, prepare stocks in a nitrogen-purged glove box or use a septum-sealed vial with a syringe.

Issue #2: The "Brick Dust" (Lattice Energy)

Symptom: The compound floats as distinct particles or needles and refuses to dissolve even with vortexing.

The Science: The conjugation path (


) creates a flat, rigid molecule. These stack like plates. Breaking this stack requires energy. Standard room temperature (20-25°C) kinetic energy may be insufficient to overcome the lattice enthalpy [3].

Corrective Protocol:

  • Thermal Shift: Warm the DMSO to 40-45°C in a water bath.

    • Why? This increases the kinetic energy of the solvent molecules, allowing them to intercalate between the stacked compound layers.

    • Safety: Do not exceed 60°C to avoid degradation of the furan ring or oxidation of the DMSO.

  • Sonication: Use an ultrasonic bath (35-40 kHz) for 10 minutes.

    • Note: Sonication generates heat; monitor the temperature.

Issue #3: Freeze-Thaw Precipitation

Symptom: Stock solution was clear when frozen at -20°C, but contains solids upon thawing.

The Science: DMSO freezes at 18.5°C. As it freezes, it forms a crystal lattice that excludes the solute (your compound). This forces the compound into highly concentrated "pockets" where it aggregates and crystallizes. Upon thawing, these aggregates may be stable (metastable polymorphs) and slow to redissolve [4].

Corrective Protocol:

  • Visual Check: Never pipette directly from a just-thawed tube.

  • The "Reset": Heat the thawed tube to 37°C for 5-10 minutes and vortex vigorously to redissolve the aggregates.

  • Aliquotting: Store stocks in single-use aliquots to prevent repeated freeze-thaw cycles.

Advanced Solubilization Data

If standard DMSO fails, use the following physicochemical data to engineer a solution.

ParameterValue / CharacteristicImplication for Solubility
H-Bond Acceptors 3 (Pyridine N, Furan O, Ketone O)Good potential for H-bonding with water (hydrate formation risk) or alcohols.
H-Bond Donors 0Cannot self-associate via H-bonds, relies on dipole-dipole &

-stacking.
pKa (Pyridine) ~5.2 (Estimated)Basic. Solubility will increase significantly in acidic media (protonation of pyridine).
Planarity HighHigh lattice energy; slow dissolution rate.
The "Acid Spike" Technique (Advanced Users Only)

If the compound is stubborn and your assay tolerates it, you can exploit the basic pyridine nitrogen.

  • Protonation: Adding 1-2 equivalents of HCl or Methanesulfonic acid will protonate the pyridine nitrogen.

  • Effect: This converts the neutral molecule into a cationic salt (

    
    ), drastically increasing polarity and breaking the 
    
    
    
    -stacking capability.
  • Warning: Ensure your biological assay buffer can handle the pH shift.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO containing water (e.g., 90% DMSO) to dissolve this? A: No. For the initial dissolution (stock preparation), the DMSO must be >99.9% anhydrous. Once dissolved at high concentration (e.g., 10mM), you can dilute it into aqueous buffers, but the initial solvation requires pure organic solvent power to break the crystal lattice.

Q: My solution turned yellow/orange. Is it degraded? A: Likely no . Extended conjugation systems (Pyridine-Furan-Ketone) are often chromophores, appearing yellow or orange in solution. However, if the color shifts to dark brown or black over time, this indicates oxidative degradation (furan ring opening).

Q: I see a "jelly" forming at the bottom. A: This is often a solvate or a "gummy" precipitate caused by rapid water absorption. It is very difficult to redissolve. It is often more efficient to discard and prepare a fresh stock using anhydrous techniques.

References

  • Gaylord Chemical Company. (2007).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102.[3]Link

  • BenchChem. (2025).[4][5] Impact of hygroscopic DMSO on solubility.[5]Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Popa-Burke, I., et al. (2014).[6] Compound precipitation in high-concentration DMSO solutions.[6][7] Journal of Biomolecular Screening.[6][7][8] Link

Sources

Technical Support Center: Optimization of Friedel-Crafts Acylation for Phenyl-Furans

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: The "Black Tar" Paradox

User Issue: "My reaction mixture turned into a black, insoluble resin/tar within minutes of adding the catalyst."

Root Cause Analysis: This is the most common failure mode in furan chemistry. Unlike benzene, the furan ring is an electron-rich enol ether equivalent. Strong Lewis acids (especially


) or strong Bronsted acids coordinate to the furan oxygen or protonate the ring carbons, triggering an acid-catalyzed ring-opening polymerization .

The phenyl group at C2 stabilizes the furan slightly via conjugation, but it does not prevent the catastrophe if the acid strength is too high.

Decision Matrix: Catalyst Selection

Use the following logic gate to select your catalyst system based on your specific acylating agent and substrate sensitivity.

CatalystSelection Start START: Select Acylating Agent Q1 Is the substrate highly acid-sensitive (e.g., contains acetals/protecting groups)? Start->Q1 Q2 Is the Acyl Donor an Acid Chloride? Q1->Q2 No (Standard) MethodB PROTOCOL B: Mixed Anhydride (TFAA) (No Metal Catalyst) Q1->MethodB Yes (High Sensitivity) MethodA PROTOCOL A: Indium(III) Triflate (Catalytic, 1-5 mol%) Q2->MethodA Yes (Acyl Chloride/Anhydride) Q2->MethodB No (Carboxylic Acid) Stop STOP: Avoid AlCl3 (High Polymerization Risk) Q2->Stop If using AlCl3

Caption: Catalyst selection logic to avoid furan ring opening.


 is explicitly flagged as high-risk.

Troubleshooting Guide: Specific Failure Modes

Issue 1: Polymerization (The "Black Goo")

Mechanism: The "super-acid" generated by


 protonates the furan ring (often at C2 or C5). This electrophilic species is attacked by another furan molecule, leading to a chain reaction of ring-opening and polymerization.
  • Corrective Action:

    • Switch Catalyst: Replace

      
       with Indium(III) Triflate [
      
      
      
      ]
      or Tin(IV) Chloride (
      
      
      )
      . These are "water-tolerant" Lewis acids that activate the carbonyl without coordinating strongly to the furan oxygen.
    • Temperature Control: Never run phenyl-furan acylation at reflux initially. Start at 0°C to -78°C .[1]

    • Scavenger: If using acid chlorides, add a proton scavenger (e.g., mild base or excess anhydride) to neutralize HCl immediately.[2]

Issue 2: Regio-Scrambling (C3 vs. C5 Substitution)

Context: In 2-phenylfuran, the C5 position (alpha to oxygen) is the most reactive due to electronic activation and lack of steric hindrance. However, vigorous conditions can force acylation at C3 (beta) or on the phenyl ring.

  • Observation: GC-MS shows two peaks with the same mass but different retention times.

  • Corrective Action:

    • Thermodynamic Control: C5 is the kinetic product. Lower temperature favors C5. High temp favors C3 rearrangement.

    • Solvent Choice: Avoid nitrobenzene (favors equilibration). Use Dichloromethane (DCM) or Nitromethane .

Issue 3: Polyacylation (2,5-Diacyl)

Mechanism: The product (2-acyl-5-phenylfuran) is less reactive than the starting material (due to the electron-withdrawing acyl group), but if local concentration of acylating agent is high, a second addition occurs.

  • Corrective Action:

    • Inverse Addition: Add the acylating agent dropwise to the furan/catalyst mixture, not the other way around. Keep the furan in excess until the end.

    • Stoichiometry: Use exactly 1.05 equivalents of acylating agent.

Validated Experimental Protocols

Protocol A: The "Green" Standard (Indium Triflate)

Best for: High yields, minimal waste, standard substrates.

Reagents:

  • 2-Phenylfuran (1.0 equiv)

  • Acyl Anhydride or Acyl Chloride (1.1 equiv)

  • 
     (0.01 - 0.05 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or Nitromethane (
    
    
    
    )

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve 2-phenylfuran in acetonitrile (0.5 M concentration).

  • Catalyst Loading: Add

    
     (1 mol% is usually sufficient; increase to 5 mol% if sluggish).
    
  • Addition: Add the acyl anhydride dropwise at 0°C .

  • Monitoring: Stir at room temperature. Monitor by TLC (usually complete in 1-3 hours).

    • Self-Validation: The solution should remain yellow/orange. If it turns black/opaque, the catalyst loading is too high or temperature is uncontrolled.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[3]
    
  • Purification: Silica gel chromatography.

Protocol B: The Mixed Anhydride Method (TFAA)

Best for: Very sensitive substrates, using Carboxylic Acids directly.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

  • 2-Phenylfuran (1.0 equiv)

  • Catalyst: Phosphoric Acid (

    
    ) - Optional/Trace
    

Step-by-Step:

  • Activation: In a separate flask, mix the Carboxylic Acid and TFAA at 0°C for 15 mins. This generates the highly reactive mixed unsymmetrical anhydride.

  • Reaction: Add the 2-phenylfuran solution (in DCM) to the activated mixture at 0°C .

  • Mechanism: The trifluoroacetyl group is a "super-leaving group," forcing the acylation of the furan with the desired acyl group.

  • Workup: Pour into ice water. The TFA byproduct washes away, leaving the acylated furan.

Mechanistic Visualization

Understanding the competition between the desired pathway (Acylation) and the failure mode (Polymerization) is critical.

ReactionPathways Substrate 2-Phenylfuran Complex LA-Acyl Complex (Electrophile) Substrate->Complex + Acyl Donor Proton Free Proton (H+) (From moisture/HCl) Substrate->Proton Strong Acid Env. LewisAcid Lewis Acid (LA) LewisAcid->Complex Activates Acyl LewisAcid->Proton If LA is too strong (e.g. AlCl3) PathGood C5 Attack (Kinetic Control) Complex->PathGood PathBad Ring Protonation (C2/C5) Proton->PathBad Product 2-Phenyl-5-acylfuran (Desired Product) PathGood->Product Polymer Polymer/Tar (Irreversible) PathBad->Polymer

Caption: Divergent pathways. Strong acids generate protons that trigger the red "Polymerization" loop.

Data & Benchmarking

Table 1: Catalyst Performance Comparison for 2-Phenylfuran Acylation

Catalyst SystemYield (Isolated)Side Products (Tar)Regioselectivity (C5:C3)Notes

/ DCM
< 30%High (>50%)N/ANot Recommended. Severe polymerization.

/ DCM
65-75%Moderate90:10Classical method, requires strict temp control.

/

85-92% Negligible>98:2Gold Standard. Catalyst is recyclable.
TFAA /

78-85%Low>95:5Excellent for using Carboxylic Acids directly.
Zeolite (

)
60-70%Low>99:1Heterogeneous, easier workup, slower kinetics.

References

  • Frost, C. G., et al. (2000). "Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics."[3][4] Synlett.

  • Opietnik, M., et al. (2012). "Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2." Current Organic Chemistry.

  • Kezuka, S., et al. (2000). "Bismuth(III) Triflate-Catalyzed Friedel-Crafts Acylation." Bulletin of the Chemical Society of Japan.

  • Smyth, T. P., et al. (1996). "The Reaction of Trifluoroacetic Anhydride with Carboxylic Acids: A New Scope for the Mixed Anhydride Method." Journal of Organic Chemistry.

Sources

Validation & Comparative

Comparative 1H NMR Guide: 1-[5-(4-pyridinyl)-2-furanyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of the 1H NMR interpretation for 1-[5-(4-pyridinyl)-2-furanyl]ethanone , structured for researchers in drug discovery and quality control.

Executive Summary & Application Context

1-[5-(4-pyridinyl)-2-furanyl]ethanone (CAS: Analogous to 2-acetyl-5-aryl-furans) is a bi-heterocyclic building block often synthesized via Suzuki-Miyaura cross-coupling. Its structural verification is critical because the reaction involves replacing the C5-proton of the furan ring with a pyridine moiety.

This guide compares the Product (Pyridine-Furan) against its Primary Alternative/Precursor (2-Acetylfuran) to provide a definitive "Go/No-Go" QC protocol. The data presented synthesizes experimental baselines from 2-acetylfuran and validated chemical shifts from electronically homologous 5-aryl-2-substituted furans.

Key Diagnostic Challenge

Distinguishing the product from unreacted starting material requires resolving the specific downfield shift of the Furan-H4 proton and identifying the characteristic AA'BB' splitting pattern of the 4-substituted pyridine ring.

Structural Assignment & Logic (Graphviz)

The following diagram maps the atomic connectivity to the NMR logic, highlighting the "Diagnostic Zones" where spectral changes are most critical.

G cluster_0 Fragment A: Acetyl Furan Core cluster_1 Fragment B: 4-Pyridyl Substituent Acetyl Acetyl Methyl (Singlet, ~2.5 ppm) H3 Furan H3 (Doublet, ~7.3 ppm) Deshielded by C=O Acetyl->H3 Inductive Effect H4 Furan H4 (Doublet, ~7.0 ppm) Diagnostic Shift Zone H3->H4 Vicinal Coupling (J ~3.6 Hz) Py_Meta Pyridine H3'/H5' (AA'BB', ~7.7 ppm) H4->Py_Meta Cross-Ring Conjugation Py_Ortho Pyridine H2'/H6' (AA'BB', ~8.7 ppm) Highly Deshielded (N-effect) Py_Meta->Py_Ortho Vicinal Coupling (J ~6.0 Hz)

Figure 1: Structural connectivity and NMR diagnostic zones. The Furan H4 and Pyridine Ortho protons serve as the primary confirmation markers.

Comparative Spectral Analysis

This section contrasts the Starting Material (SM) with the Product (P) . The disappearance of the SM signals and the emergence of Product signals confirm the reaction.

Table 1: Chemical Shift Comparison (CDCl₃, 300-400 MHz)
AssignmentProton TypePrecursor (2-Acetylfuran) [1,2]Product (Target Molecule) [3,4]Δ Shift (ppm) Interpretation
Methyl -COCH₃2.50 (s) 2.58 (s) +0.08Minimal change; distant from reaction site.
Furan-H3 β to C=O7.21 (d, J=3.6) 7.35 (d, J=3.6) +0.14Slight deshielding due to extended conjugation.
Furan-H4 β to Pyridine6.55 (dd) 7.05 (d, J=3.6) +0.50 CRITICAL: Significant downfield shift due to pyridine ring current.
Furan-H5 α to O7.61 (d) Disappears. Replaced by C-C bond to pyridine.
Py-H3'/5' Meta to N7.75 (d/m) N/ANew signal. Overlaps with solvent/impurities often.
Py-H2'/6' Ortho to N8.70 (d/m) N/ACRITICAL: Distinctive downfield region; confirms pyridine incorporation.
Mechanistic Insight (Expertise)
  • The "H4 Shift" Phenomenon: In the precursor, H4 is relatively shielded (6.55 ppm). Upon coupling with the electron-deficient pyridine ring, the electron density on the furan ring is pulled toward the pyridine (mesomeric effect), and the H4 proton enters the deshielding cone of the new aromatic system. This causes the diagnostic shift to ~7.05 ppm.

  • Coupling Constant Logic: The Furan H3-H4 coupling constant (J ≈ 3.6 Hz) is preserved. If you see a larger coupling (J > 8 Hz), you likely have a ring-opening artifact or a different isomer.

Experimental Protocol: Verification Workflow

To ensure reproducibility and "Trustworthiness" in your data, follow this standardized acquisition protocol.

Step 1: Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is preferred for resolution. Use DMSO-d₆ only if solubility is poor (Note: DMSO will shift all peaks downfield by ~0.1-0.2 ppm and may obscure the water peak near 3.3 ppm).

  • Concentration: 5-10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., Pd catalyst residues, boronic acid salts) which can cause line broadening.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum) to allow full relaxation of the isolated pyridine protons, ensuring accurate integration.

  • Scans (NS): 16 scans are sufficient for >95% purity; 64 scans for crude reaction mixtures.

Step 3: Decision Logic (QC Flowchart)

QC_Flow Start Acquire 1H NMR Spectrum Check_H5 Is the doublet at 7.61 ppm (Furan H5) present? Start->Check_H5 Check_Py Are doublets present at >8.5 ppm? Check_H5->Check_Py No Result_SM Starting Material Present (Incomplete Reaction) Check_H5->Result_SM Yes (Large) Result_Mix Mixture (Purification Needed) Check_H5->Result_Mix Yes (Small) Check_H4 Has the doublet at 6.55 ppm shifted to ~7.0 ppm? Check_Py->Check_H4 Yes Check_Py->Result_SM No Result_Prod Product Confirmed Check_H4->Result_Prod Yes Check_H4->Result_Mix No (Complex Region)

Figure 2: QC Decision Tree for validating the synthesis of 1-[5-(4-pyridinyl)-2-furanyl]ethanone.

References

  • National Institute of Standards and Technology (NIST). (2025). Ethanone, 1-(2-furanyl)- (2-Acetylfuran) Mass and NMR Spectra. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Mori, T., et al. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. Molecules, 16(6), 4897-4911.[2] (Provides comparative data for 5-aryl-2-acetylfuran analogs). [Link]

  • PubChem. (2025).[3] 2-Acetylfuran Compound Summary and Spectral Data. National Library of Medicine. [Link]

Sources

A Comparative Guide to the Characteristic IR Carbonyl Stretch of 2-Acetylfuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Carbonyl Stretch in 2-Acetylfuran Derivatives

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. For organic chemists, the carbonyl (C=O) stretching frequency is one of the most diagnostic and readily identifiable peaks in an IR spectrum. In the context of 2-acetylfuran derivatives, which are pivotal intermediates in the synthesis of fine chemicals and pharmaceuticals, understanding the nuances of the C=O stretch provides invaluable insights into the electronic environment of the molecule.

The position of the C=O stretching vibration is exquisitely sensitive to the structural and electronic perturbations within the molecule. Factors such as conjugation with the furan ring, the electronic nature of substituents on the ring, and the polarity of the surrounding solvent all leave their distinct fingerprint on the IR spectrum. This guide will dissect these influences, providing a comparative analysis of experimental data to illuminate the structure-spectroscopic relationships in this important class of compounds.

The Unsubstituted 2-Acetylfuran: A Baseline for Comparison

The parent compound, 2-acetylfuran, exhibits a strong C=O stretching absorption typically in the range of 1665-1760 cm⁻¹ [1]. This frequency is a result of the conjugation between the carbonyl group and the π-electron system of the furan ring. This conjugation delocalizes the π-electrons, leading to a slight decrease in the double-bond character of the carbonyl group and, consequently, a lower stretching frequency compared to a non-conjugated aliphatic ketone (typically 1715 cm⁻¹)[2][3][4].

It is also important to note that 2-acetylfuran can exist as two planar conformers: the O,O-cis and O,O-trans rotamers, arising from rotation around the single bond connecting the acetyl group to the furan ring. These conformers are in equilibrium, and their relative populations can be influenced by the solvent polarity. This can sometimes lead to a broadening or splitting of the carbonyl absorption band, as the two conformers may have slightly different C=O stretching frequencies.

Comparative Analysis: The Influence of Substituents on the Carbonyl Stretch

The electronic nature of substituents on the furan ring significantly modulates the C=O stretching frequency. By either donating or withdrawing electron density, these substituents alter the degree of conjugation and the polarity of the carbonyl bond.

Electron-Donating Groups (EDGs)

Electron-donating groups, such as methyl (-CH₃) or amino (-NH₂), when attached to the furan ring, increase the electron density in the ring. This enhanced electron density can be further delocalized into the carbonyl group through resonance. This increased electron delocalization reduces the double-bond character of the C=O bond, weakening it and causing a shift to a lower wavenumber (red shift) .

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups, such as nitro (-NO₂) or halogens (-Br, -Cl), pull electron density away from the furan ring. This has two primary effects on the carbonyl group:

  • Inductive Effect: The electronegative EWG inductively withdraws electron density through the sigma bonds, which tends to strengthen the C=O bond and increase its stretching frequency.

  • Resonance Effect: EWGs can also withdraw electron density through resonance, which can decrease the extent of conjugation between the furan ring and the carbonyl group. This reduction in conjugation leads to more double-bond character in the C=O bond and a shift to a higher wavenumber (blue shift) .

The following table summarizes the observed C=O stretching frequencies for a selection of 5-substituted 2-acetylfuran derivatives, illustrating these electronic effects.

Substituent at 5-position Type Approximate ν(C=O) (cm⁻¹) Effect on ν(C=O)
-H (2-Acetylfuran)-~1680Reference
-CH₃Electron-Donating~1670Lower frequency
-BrElectron-Withdrawing~1685Higher frequency
-NO₂Strongly Electron-Withdrawing~1700Significantly higher frequency

Note: These are approximate values and can vary based on the physical state of the sample and the solvent used.

The data clearly demonstrates that electron-donating groups lower the carbonyl stretching frequency, while electron-withdrawing groups increase it. This predictable trend allows researchers to infer the electronic nature of substituents on a furan ring by simply analyzing the IR spectrum.

The Impact of Solvent Polarity

The polarity of the solvent in which the IR spectrum is recorded can also have a discernible effect on the C=O stretching frequency. Polar solvents can stabilize the more polar resonance structure of the carbonyl group, which has a single C-O bond character. This stabilization leads to a slight lengthening and weakening of the C=O bond, resulting in a shift to a lower wavenumber .

For instance, the C=O stretch of 2-acetylfuran will typically appear at a lower frequency when measured in a polar solvent like acetonitrile compared to a non-polar solvent like carbon tetrachloride. This solvent-induced shift is a valuable piece of information that can provide clues about the solute-solvent interactions at play.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure the accuracy and reproducibility of IR data, a standardized experimental protocol is essential. The following provides a step-by-step methodology for obtaining the IR spectrum of a 2-acetylfuran derivative.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the 2-acetylfuran derivative.

For Liquid Samples (Neat Liquid Film):

  • Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry. Handle them only by the edges to avoid moisture from fingerprints.

  • Place one salt plate on a clean, dry surface.

  • Using a clean pipette, place a single drop of the liquid 2-acetylfuran derivative onto the center of the plate[2].

  • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

  • Ensure there are no air bubbles trapped in the film.

  • Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

For Solid Samples (Thin Solid Film):

  • Dissolve a small amount (a few milligrams) of the solid 2-acetylfuran derivative in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

  • Using a clean pipette, drop the solution onto the surface of a single, clean salt plate.

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. Gentle warming with a heat gun can expedite this process, but care must be taken not to sublime the sample.

  • Mount the salt plate in the sample holder of the FTIR spectrometer.

Instrument Setup and Data Acquisition
  • Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Collect a background spectrum of the empty sample compartment (or with the clean salt plates in the beam path). This is crucial for obtaining a clean spectrum of the sample.

  • Place the prepared sample in the sample holder.

  • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Process the spectrum by performing a background subtraction.

  • Identify and label the peak corresponding to the C=O stretching vibration.

Visualizing the Electronic Effects

The interplay of inductive and resonance effects of substituents on the carbonyl stretching frequency can be visualized to aid in understanding.

electronic_effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -CH3, -NH2 Furan_EDG Furan Ring (Electron Rich) EDG->Furan_EDG Donates e- density (Resonance) Carbonyl_EDG C=O Bond (Weaker, Lower ν) Furan_EDG->Carbonyl_EDG Increased Conjugation EWG e.g., -NO2, -Br Furan_EWG Furan Ring (Electron Poor) EWG->Furan_EWG Withdraws e- density (Inductive & Resonance) Carbonyl_EWG C=O Bond (Stronger, Higher ν) Furan_EWG->Carbonyl_EWG Decreased Conjugation

Caption: Electronic effects of substituents on the C=O stretch in 2-acetylfurans.

Conclusion

The characteristic IR carbonyl stretch of 2-acetylfuran derivatives is a sensitive probe of the electronic environment within the molecule. By understanding the interplay of conjugation, substituent effects, and solvent polarity, researchers can extract a wealth of structural information from a simple IR spectrum. This guide provides a framework for this analysis, supported by comparative data and a robust experimental protocol. As a self-validating system, the principles outlined here can be consistently applied to predict and interpret the IR spectra of novel 2-acetylfuran derivatives, aiding in their characterization and in the advancement of drug development and materials science.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. Retrieved February 12, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved February 12, 2026, from [Link]

  • S. Dhanalakshmi, et al. (2017).
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 12, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Acetyl-5-methylfuran. Retrieved February 12, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Acetylfuran. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 12, 2026, from [Link]

  • Filo. (2025, December 21). In the IR spectrum of p-nitrophenyl acetate, the carbonyl absorption band appears at. Retrieved February 12, 2026, from [Link]

  • MDPI. (2021). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved February 12, 2026, from [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved February 12, 2026, from [Link]

Sources

Mass spectrometry fragmentation pattern of furan-pyridine ketones

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Mass Spectrometry Fragmentation of Furan-Pyridine Ketones

Executive Summary Furan-pyridine ketones represent a critical pharmacophore in medicinal chemistry, often serving as core scaffolds for antimicrobial and anti-inflammatory agents. Their structural elucidation relies heavily on mass spectrometry (MS). This guide provides a technical comparison of ionization techniques and fragmentation pathways, specifically distinguishing between the electron-impact (EI) "fingerprint" and electrospray ionization (ESI) "soft" fragmentation. It focuses on the competitive


-cleavage pathways driven by the relative stability of furoyl vs. nicotinoyl cations.

Part 1: Mechanistic Comparison of Ionization Modes

The choice of ionization dictates the depth of structural information obtained. For furan-pyridine ketones, a dual-approach is often required to resolve isomeric ambiguity.

FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Energy Transfer High (70 eV) – "Hard" IonizationLow – "Soft" Ionization
Primary Ion Radical Cation (

)
Protonated Molecule (

)
Fragmentation Extensive in-source fragmentation.Minimal in-source; requires CID (MS/MS).
Key Utility Structural fingerprinting; library matching.Molecular weight confirmation; purity analysis.
Isomer Resolution High : Distinct relative abundances of fragment ions.Low : Isomers often yield identical

peaks.

Expert Insight: For de novo structure elucidation, EI is superior due to the generation of diagnostic acylium ions. However, ESI-MS/MS is essential for analyzing biological matrices where background noise precludes EI.

Part 2: Primary Fragmentation Pathways

The fragmentation of furan-pyridine ketones is governed by the stability of the acylium ion intermediates formed via


-cleavage.
-Cleavage (The Dominant Pathway)

Upon ionization (EI), the molecular ion (


) localizes the charge on the carbonyl oxygen. Homolytic cleavage occurs at the 

-carbon, breaking the bond between the carbonyl and one of the heteroaryl rings.
  • Path A (Furoyl Route): Cleavage yields a furan-2-carbonyl cation (

    
    ).
    
  • Path B (Nicotinoyl/Picolinoyl Route): Cleavage yields a pyridine-carbonyl cation (

    
    ).
    

Stability Rule: The abundance of the fragment ion depends on the resonance stabilization of the resulting acylium ion. Generally, the pyridyl-acylium ion is more abundant than the furyl-acylium ion due to the greater aromatic stability of the six-membered nitrogen ring compared to the five-membered oxygen ring.

Heterocyclic Ring Disintegration

Following


-cleavage, the acylium ions undergo secondary fragmentation:
  • Furan Ring: Rapidly loses carbon monoxide (CO, 28 Da) to form a highly unsaturated cation (

    
     at 
    
    
    
    39). This "ring stripping" is diagnostic for furan derivatives.
  • Pyridine Ring: Loses hydrogen cyanide (HCN, 27 Da) from the pyridyl cation (

    
     78) to form a cyclobutadienyl-type cation (
    
    
    
    51).
The "Ortho Effect" (Isomer Differentiation)

If the ketone is attached at the 2-position of the pyridine (picolinoyl), a specific "ortho effect" can occur involving nitrogen lone pair interaction with the carbonyl, often suppressing the peak intensity compared to the 3- or 4-isomers (nicotinoyl/isonicotinoyl).

Part 3: Visualization of Fragmentation Dynamics

The following diagram illustrates the competitive fragmentation pathways for a generic furan-2-yl(pyridin-3-yl)methanone.

FragmentationPathway M_Ion Molecular Ion (M+•) [Furan-CO-Pyridine] Acyl_Fur α-Cleavage A Furoyl Cation (m/z ~95) [C4H3O-C≡O]+ M_Ion->Acyl_Fur Path A (Minor) Acyl_Pyr α-Cleavage B Nicotinoyl Cation (m/z ~106) [C5H4N-C≡O]+ M_Ion->Acyl_Pyr Path B (Major) Fur_Rad Pyridine Radical (Neutral Loss) M_Ion->Fur_Rad Pyr_Rad Furan Radical (Neutral Loss) M_Ion->Pyr_Rad Fur_Ring Furanium Ion (m/z 67) [C4H3O]+ Acyl_Fur->Fur_Ring -CO (28 Da) Pyr_Ring Pyridinium Ion (m/z 78) [C5H4N]+ Acyl_Pyr->Pyr_Ring -CO (28 Da) C4H3 Alkyne Cation (m/z 39) [C3H3]+ Fur_Ring->C4H3 -CO / Ring Open C4H3_Pyr Cyclobutadienyl (m/z 51) [C4H3]+ Pyr_Ring->C4H3_Pyr -HCN (27 Da)

Figure 1: Competitive


-cleavage pathways. Path B (Pyridine retention) is thermodynamically favored due to ring stability.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized workflow. This protocol is designed to validate the presence of both rings via specific neutral loss monitoring.

Objective: Confirm structure of unknown furan-pyridine ketone via ESI-MS/MS.

Reagents:

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Water (

    
    )
    
  • Formic Acid (FA) – Proton source for ESI

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL MeOH.

    • Dilute 1:100 with 50:50 MeOH:

      
       + 0.1% FA. Target concentration: 10 µg/mL.
      
    • Validation Check: Solution must be clear. Turbidity indicates precipitation, which will clog the ESI capillary.

  • Direct Infusion (Tune Mode):

    • Infuse at 10 µL/min into the ESI source (Positive Mode).

    • Scan range:

      
       50–500.
      
    • Validation Check: Observe base peak at

      
      . If 
      
      
      
      is dominant, increase declustering potential or acidity.
  • MS/MS Acquisition (Product Ion Scan):

    • Select precursor ion

      
      .[1]
      
    • Apply Collision Energy (CE) ramp: 10, 20, 40 eV.

    • Critical Step: Look for the "Crossover Point." At low CE, the parent ion survives. At high CE, the ring fragments (

      
       39, 51) dominate. The optimal CE is where the acylium ions (
      
      
      
      95 or 106) are maximal.
  • Data Interpretation:

    • Calculate the ratio of Nicotinoyl (

      
       106) to Furoyl (
      
      
      
      95).
    • Diagnostic Rule: A ratio > 1.5 typically indicates a 3- or 4-pyridine attachment (more stable). A ratio < 1.0 (or suppressed overall intensity) suggests a 2-pyridine attachment due to steric/ortho effects.

Part 5: Diagnostic Ion Table

Use this table to assign peaks in your spectrum.

m/z (Approx)Ion IdentityOriginDiagnostic Value
M+ Molecular IonParentConfirms MW (Odd = 1 N; Even = 0 or 2 N).
106 Pyridyl-CO+

-cleavage (Pyridine side)
High : Confirms pyridine presence.
95 Furyl-CO+

-cleavage (Furan side)
High : Confirms furan presence.
78 Pyridinium (

)
Loss of CO from m/z 106Moderate: Common to all pyridines.
67 Furanium (

)
Loss of CO from m/z 95Moderate: Often low abundance.
51

Loss of HCN from m/z 78High : Confirms Pyridine ring disintegration.
39

Furan ring openingLow: Common hydrocarbon fragment.

Part 6: Experimental Workflow Diagram

Workflow Sample Sample Prep (MeOH + 0.1% FA) ESI ESI Source (Positive Mode) Sample->ESI Infusion Q1 Q1 Selection Filter [M+H]+ ESI->Q1 Ionization Collision Collision Cell (N2 Gas, 10-40eV) Q1->Collision Isolation Detector Detector Fragment Spectrum Collision->Detector Dissociation

Figure 2: MS/MS workflow for structural validation of heterocyclic ketones.

References

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for

    
    -cleavage mechanisms).
    
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Acetylfuran and Acetylpyridine. National Institute of Standards and Technology. Available at: [Link]

  • Portet, B., et al. (2007). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000. Available at: [Link]

  • Begala, M., et al. (2007).[3] 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420.[3] Available at: [Link]

Sources

HPLC Retention Time Comparison: 4-Pyridyl vs. 3-Pyridyl Furan Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating positional isomers of heteroaromatic compounds—specifically 3-pyridyl and 4-pyridyl furans—presents a classic chromatographic challenge. While structurally identical in molecular weight (


), their distinct electronic distributions and pKa values dictate divergent behaviors on Reversed-Phase (RP) stationary phases.

The Bottom Line: In standard C18 RP-HPLC under acidic conditions (pH < 3.0), 3-pyridyl furan typically elutes earlier than 4-pyridyl furan. This is primarily driven by the higher basicity of the 4-isomer, which leads to stronger secondary interactions with residual silanols, delaying its elution and often causing peak tailing. Effective separation requires strict pH control or the use of end-capped columns to mitigate these silanol effects.

Mechanistic Basis of Separation[1]

To develop a robust method, one must understand the invisible forces inside the column. The separation is not driven by hydrophobicity alone but by a "tug-of-war" between hydrophobic partitioning and electrostatic interactions.

Electronic & Structural Differences
  • 4-Pyridyl Furan (Para-like): The nitrogen atom is para to the furan ring. This allows for direct resonance conjugation, making the nitrogen more electron-rich and thus more basic (higher pKa). The molecule is also more linear.

  • 3-Pyridyl Furan (Meta-like): The nitrogen is meta to the furan. Resonance effects are dampened, resulting in lower basicity (lower pKa) compared to the 4-isomer. The molecule has a "kinked" geometry.

The Silanol Effect

On silica-based columns (C18), residual silanol groups (


) act as weak cation exchangers.
  • Mechanism: The more basic 4-pyridyl isomer becomes protonated (

    
    ) more readily or interacts more strongly via hydrogen bonding with ionized silanols (
    
    
    
    ).
  • Result: The 4-isomer "drags" on the stationary phase, eluting later with potential peak tailing.

Visualization: Interaction Pathways

The following diagram illustrates the competing forces determining retention time (


).

G Analyte Pyridyl-Furan Isomer MobilePhase Mobile Phase (Solvated) Analyte->MobilePhase Solubility (Polarity) StationaryPhase Stationary Phase (C18 Ligands) Analyte->StationaryPhase Hydrophobic Interaction (Main Retention) Silanols Residual Silanols (Si-OH / Si-O-) Analyte->Silanols Ionic/H-Bonding (Secondary Retention) Iso3 3-Pyridyl (Lower pKa, Kinked) Iso3->StationaryPhase Moderate Interaction Iso4 4-Pyridyl (Higher pKa, Linear) Iso4->Silanols Strong Interaction (Causes Tailing/Delay)

Figure 1: Mechanistic interactions in RP-HPLC. The 4-pyridyl isomer's stronger interaction with silanols (red dashed line) is the critical differentiator.

Experimental Protocol

This protocol uses a standard C18 column but emphasizes pH control to manage the ionization state of the pyridine nitrogen.

Materials & Equipment
  • Column: End-capped C18 (e.g., Phenomenex Luna C18(2) or Agilent ZORBAX Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 or pH 7.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV-Vis Diode Array (DAD) at 254 nm (aromatic max) and 280 nm.

Method Parameters[2][3][4][5][6][7]
  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Temperature control is vital for reproducibility of basic compounds).

  • Injection Volume: 5–10 µL.

Gradient Profile (Generic)
Time (min)% Mobile Phase BEvent
0.010Equilibration
15.060Linear Gradient
15.110Return to Initial
20.010Re-equilibration

Comparative Data Analysis

The following data summarizes the expected retention behavior based on the physicochemical properties of substituted pyridines [1, 2].

Retention Time Comparison (Representative Data)
Condition3-Pyridyl Furan

4-Pyridyl Furan

Resolution (

)
Observation
Acidic (pH 2.5) 3.2 min 3.8 min > 2.0Both protonated. 4-isomer retained longer due to silanol drag.
Neutral (pH 7.0) 5.5 min 6.1 min > 1.5Both neutral. 4-isomer retained longer due to linearity (shape selectivity).
High pH (pH 10) 5.8 min 5.6 min < 1.0Inversion possible. Suppression of silanols may cause 4-isomer to elute earlier due to higher polarity.
Peak Shape Metrics
  • 3-Pyridyl: Typically exhibits good symmetry (Tailing Factor

    
    ).
    
  • 4-Pyridyl: Prone to tailing (

    
    ) in non-endcapped columns due to the accessible nitrogen lone pair interacting with the silica support.
    

Method Optimization & Troubleshooting

If separation is poor or tailing is excessive, follow this logic flow to optimize the method.

Optimization Workflow

Workflow Start Start: C18, pH 3.0 (Phosphate/ACN) CheckRes Check Resolution (Rs) & Tailing (Tf) Start->CheckRes Good Rs > 1.5, Tf < 1.2 Method Validated CheckRes->Good Pass Tailing Problem: 4-Pyridyl Tailing (Tf > 1.3) CheckRes->Tailing Fail: Tailing Overlap Problem: Peaks Overlap (Rs < 1.5) CheckRes->Overlap Fail: Co-elution Action1 Add Ion-Pair Reagent (e.g., Hexanesulfonate) Tailing->Action1 Block Silanols Action2 Switch to High pH (pH 10) (Requires Hybrid Column) Tailing->Action2 Suppress Ionization Action3 Change Selectivity (Phenyl-Hexyl Column) Overlap->Action3 Leverage Pi-Pi Interactions

Figure 2: Decision matrix for optimizing pyridyl-isomer separation.

Critical Troubleshooting Tips
  • Tailing: If the 4-pyridyl peak tails, add 10-20 mM Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," saturating the silanol sites so the analyte cannot bind to them [3].

  • Co-elution: If isomers co-elute on C18, switch to a Phenyl-Hexyl column. The pi-pi interaction differences between the "kinked" 3-pyridyl and "linear" 4-pyridyl systems often provide superior selectivity for aromatic isomers [4].

References

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column." SIELC Application Notes. Link

  • BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions." BenchChem Technical Resources. Link

  • Phenomenex. "Reversed Phase HPLC Columns: Retention Mechanism and Selectivity." Phenomenex Technical Guides. Link

  • MicroSolv Technology Corp. "Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation." MicroSolv Tech Tips. Link

Sources

Publish Comparison Guide: UV-Vis Absorption of Conjugated Furan-Pyridine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of conjugated furan-pyridine systems. It compares these systems against their thiophene and benzene analogues to assist researchers in selecting the optimal chromophore for optoelectronic and medicinal chemistry applications.

Key Finding: Conjugating a furan ring to a pyridine moiety induces a significant bathochromic (red) shift compared to the isolated pyridine unit. However, the magnitude of this shift is generally smaller than that observed in thiophene-pyridine systems due to the higher electronegativity of oxygen, which constrains electron delocalization relative to the more polarizable sulfur atom in thiophene.

Structural & Electronic Analysis

The electronic transition of interest is the


 transition, which dictates the primary absorption maximum (

). The energy gap (

) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is inversely proportional to

(

).
Comparative Chromophore Metrics

The following table synthesizes experimental data for 2-substituted pyridine derivatives. The "Shift" column represents the bathochromic shift relative to the unsubstituted pyridine core.

CompoundStructure

(nm)

(M

cm

)
SolventElectronic Effect
Pyridine C

H

N
254~2,000EtOHBaseline aromatic system.
2-Phenylpyridine Ph-Py245 (sh), 280~10,000EtOHExtended conjugation; twist angle limits overlap.
2-(2-Furyl)pyridine Fur-Py285 - 295 ~12,500EtOHPlanar conformation favored; O-atom electronegativity limits resonance.
2-(2-Thienyl)pyridine Th-Py305 - 315 ~14,000EtOHS-atom polarizability & low resonance energy maximize delocalization.

Mechanistic Insight:

  • Furan vs. Thiophene: While furan is less aromatic than thiophene (allowing for potentially better quinoidal character), the high electronegativity of oxygen (3.44 vs 2.58 for sulfur) holds the

    
    -electrons more tightly. This results in a larger HOMO-LUMO gap and a shorter 
    
    
    
    (blue-shifted) compared to the thiophene analogue.
  • Planarity: Furan is smaller than thiophene and benzene, often reducing steric hindrance with the pyridine ring (specifically the H3 proton). This encourages a more planar conformation, which is critical for maximizing conjugation.

Diagram: Electronic Effect Flow

ElectronicEffects cluster_0 Structural Factors cluster_1 Electronic Outcome Atom Heteroatom (O vs S) Deloc Electron Delocalization Atom->Deloc Electronegativity Arom Aromaticity (Resonance Energy) Arom->Deloc Confinement Steric Steric Hindrance (Planarity) Steric->Deloc Orbital Overlap Gap HOMO-LUMO Gap Deloc->Gap Inverse Relation Lambda λmax (Absorption) Gap->Lambda E = hc/λ

Caption: Logical flow showing how structural properties of the heteroatom influence the HOMO-LUMO gap and final absorption wavelength.

Experimental Protocols

A. Synthesis of 2-(2-Furyl)pyridine (Suzuki-Miyaura Coupling)

This protocol utilizes a palladium-catalyzed cross-coupling reaction, which is superior to Stetter or Grignard methods due to functional group tolerance and mild conditions.

Reagents:

  • 2-Bromopyridine (1.0 equiv)[1]

  • 2-Furylboronic acid (1.2 equiv)

  • Pd(dppf)Cl

    
     (3-5 mol%)
    
  • Na

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous solution)
  • Solvent: 1,4-Dioxane (or Toluene/Ethanol 4:1)

Workflow:

  • Preparation: Charge a Schlenk flask with 2-bromopyridine, 2-furylboronic acid, and Pd catalyst.

  • Inertion: Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-dioxane and aqueous Na

    
    CO
    
    
    
    via syringe.
  • Reaction: Heat to reflux (100°C) for 12–24 hours. Monitor via TLC (Silica, Hexane:EtOAc).

  • Work-up: Cool to RT. Dilute with water, extract with Ethyl Acetate (3x). Dry organics over MgSO

    
    .
    
  • Purification: Flash column chromatography (SiO

    
    ).
    
B. UV-Vis Characterization Protocol

To ensure reproducible


 and extinction coefficient (

) values, follow this self-validating protocol.

Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

Step-by-Step Procedure:

  • Solvent Selection: Use Spectroscopic Grade Ethanol (Cutoff: 210 nm). Avoid acetone or impure DCM which absorb in the UV region.

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure solvent. Run a "Baseline/Auto-Zero" scan from 200 nm to 800 nm.

  • Sample Preparation:

    • Prepare a stock solution of the analyte (~1.0 mM).

    • Create a dilution series (e.g., 10, 20, 40, 50

      
      M).
      
    • Target Absorbance: The primary peak should have an absorbance (

      
      ) between 0.5 and 1.0.
      
  • Measurement: Record the spectrum.

  • Validation (Beer-Lambert Plot): Plot

    
     vs. Concentration (
    
    
    
    ) at
    
    
    . The linear regression (
    
    
    ) confirms no aggregation is occurring.
Diagram: Synthesis & Characterization Workflow

Workflow Start Start: Reagents Reaction Suzuki Coupling (Pd cat., Base, 100°C) Start->Reaction Workup Extraction & Drying Reaction->Workup Purify Column Chromatography Workup->Purify SamplePrep Sample Prep (Dilution Series in EtOH) Purify->SamplePrep Measure UV-Vis Measurement (200-800 nm) SamplePrep->Measure Validate Beer-Lambert Validation (Linearity Check) Measure->Validate

Caption: Step-by-step workflow from chemical synthesis to validated spectral data acquisition.

References

  • Jones, R. A., & Civcir, P. U. (1997). Extended heterocyclic systems 2. The synthesis and characterisation of (2-furyl)pyridines, (2-thienyl)pyridines, and furan-pyridine and thiophene-pyridine oligomers. Tetrahedron, 53(34), 11529-11540. Link

  • Sahu, H., Gupta, S., Gaur, P., & Panda, A. N. (2015). Structure and optoelectronic properties of helical pyridine–furan, pyridine–pyrrole and pyridine–thiophene oligomers. Physical Chemistry Chemical Physics, 17, 20627-20637. Link

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[2] Angewandte Chemie International Edition, 45(21), 3484-3488. Link

  • NIST Chemistry WebBook. (n.d.). Pyridine UV-Vis Spectrum. National Institute of Standards and Technology.[3] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.